5-Hydroxy Rosiglitazone-d4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[[4-[1,1,2,2-tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-21(16-7-4-13(22)11-19-16)8-9-25-14-5-2-12(3-6-14)10-15-17(23)20-18(24)26-15/h2-7,11,15,22H,8-10H2,1H3,(H,20,23,24)/i8D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQGGZNSVNKGDU-LZMSFWOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)N(C)C3=NC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857836 | |
| Record name | 5-{[4-({2-[(5-Hydroxypyridin-2-yl)(methyl)amino](~2~H_4_)ethyl}oxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-46-8 | |
| Record name | 5-{[4-({2-[(5-Hydroxypyridin-2-yl)(methyl)amino](~2~H_4_)ethyl}oxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Hydroxy Rosiglitazone-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Hydroxy Rosiglitazone-d4, an important isotopically labeled metabolite of the antidiabetic drug Rosiglitazone. This document details a plausible synthetic route, outlines precise experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), and presents the expected analytical data in structured tables. Furthermore, this guide includes mandatory visualizations of the metabolic pathway and experimental workflows to facilitate a deeper understanding of the compound's context and analysis. This resource is intended to support researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.
Introduction
Rosiglitazone is a member of the thiazolidinedione class of drugs used for the treatment of type 2 diabetes. It functions as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), which plays a key role in insulin sensitization and glucose metabolism. The metabolism of Rosiglitazone is extensive, with the formation of several metabolites. One of the major metabolites is 5-Hydroxy Rosiglitazone, formed via hydroxylation mediated primarily by the cytochrome P450 enzyme CYP2C8.[1][2]
The deuterated analog, this compound, serves as a crucial internal standard for quantitative bioanalytical studies, such as those employing liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium atoms provides a distinct mass difference, allowing for accurate differentiation from the endogenous, non-labeled metabolite, thereby improving the precision and accuracy of pharmacokinetic and drug metabolism studies.
This guide provides a detailed methodology for the synthesis and in-depth characterization of this compound.
Metabolic Pathway of Rosiglitazone
Rosiglitazone undergoes extensive metabolism in the liver. The primary routes of metabolism are N-demethylation and hydroxylation.[3] The hydroxylation at the 5-position of the pyridine ring is a major metabolic pathway, catalyzed by CYP2C8, leading to the formation of 5-Hydroxy Rosiglitazone.[1][4]
Figure 1: Metabolic conversion of Rosiglitazone to 5-Hydroxy Rosiglitazone.
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be logically designed based on established synthetic routes for Rosiglitazone and its analogs. A plausible synthetic workflow is outlined below. The key steps involve the synthesis of the deuterated side chain, coupling with the hydroxylated pyridine core, and finally, the formation of the thiazolidinedione ring.
Figure 2: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol for Synthesis
Step 1: Synthesis of 2-(Methylamino)ethanol-d4
-
To a solution of ethylene glycol-d4 (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF), add methylamine (1.1 eq) at 0 °C.
-
Slowly add a coupling reagent, for example, dicyclohexylcarbodiimide (DCC) (1.1 eq), and allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure to obtain crude 2-(methylamino)ethanol-d4.
-
Purify the crude product by vacuum distillation.
Step 2: Synthesis of 4-(2-((5-Hydroxypyridin-2-yl)(methyl)amino)ethoxy-d4)benzaldehyde
-
Dissolve 5-hydroxypyridine-2-carboxaldehyde (1.0 eq) and 4-fluorobenzaldehyde (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (2.0 eq), to the mixture.
-
Add the previously synthesized 2-(methylamino)ethanol-d4 (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of 5-(4-(2-((5-Hydroxypyridin-2-yl)(methyl)amino)ethoxy-d4)benzylidene)thiazolidine-2,4-dione
-
In a round-bottom flask, dissolve 4-(2-((5-hydroxypyridin-2-yl)(methyl)amino)ethoxy-d4)benzaldehyde (1.0 eq) and 2,4-thiazolidinedione (1.1 eq) in a solvent such as toluene.
-
Add a catalytic amount of a base, like piperidine or pyrrolidine.
-
Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Reflux the mixture until TLC indicates the complete consumption of the starting aldehyde.
-
Cool the reaction mixture, and the product should precipitate.
-
Collect the solid by filtration and wash with cold toluene to yield the benzylidene intermediate.
Step 4: Synthesis of this compound
-
Suspend the 5-(4-(2-((5-hydroxypyridin-2-yl)(methyl)amino)ethoxy-d4)benzylidene)thiazolidine-2,4-dione (1.0 eq) in a solvent mixture, for instance, methanol and THF.
-
Cool the suspension to 0 °C and add a reducing agent, such as sodium borohydride (2.0 eq), portion-wise.
-
Allow the reaction to stir at room temperature for a few hours until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction carefully by the slow addition of water.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by recrystallization or column chromatography to obtain this compound.
Characterization of this compound
The structural integrity and purity of the synthesized this compound must be confirmed through various analytical techniques.
Figure 3: Analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the molecular structure and the position of the deuterium labels.
Experimental Protocol:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6)
-
Techniques: ¹H NMR, ¹³C NMR, ²H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d6.
Expected Data:
| ¹H NMR (400 MHz, DMSO-d6) | ¹³C NMR (100 MHz, DMSO-d6) | ²H NMR (61.4 MHz, DMSO-d6) |
| Chemical Shift (ppm) | Chemical Shift (ppm) | Chemical Shift (ppm) |
| ~11.9 (s, 1H, NH) | ~176.5 (C=O) | ~4.1 (br s, 2D) |
| ~9.5 (s, 1H, OH) | ~175.0 (C=O) | ~3.6 (br s, 2D) |
| ~7.8 (d, 1H, Ar-H) | ~157.0 (Ar-C) | |
| ~7.2 (d, 2H, Ar-H) | ~150.0 (Ar-C) | |
| ~6.8 (d, 2H, Ar-H) | ~130.5 (Ar-C) | |
| ~6.5 (dd, 1H, Ar-H) | ~128.0 (Ar-C) | |
| ~6.3 (d, 1H, Ar-H) | ~115.0 (Ar-C) | |
| ~4.8 (dd, 1H, CH) | ~110.0 (Ar-C) | |
| ~3.3 (dd, 1H, CH₂) | ~55.0 (CH) | |
| ~3.0 (dd, 1H, CH₂) | ~50.0 (CH₂) | |
| ~2.9 (s, 3H, N-CH₃) | ~38.0 (N-CH₃) |
Note: The absence of proton signals around 4.1 and 3.6 ppm in the ¹H NMR spectrum and the presence of corresponding signals in the ²H NMR spectrum would confirm the successful deuteration at the desired positions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the exact molecular weight and to study the fragmentation pattern, which further confirms the structure and the presence of deuterium atoms.
Experimental Protocol:
-
Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Analysis: Full scan for accurate mass determination and MS/MS for fragmentation analysis.
Expected Data:
| Analysis Type | Parameter | Expected Value |
| HRMS | [M+H]⁺ | Calculated: 378.1586, Found: 378.15xx |
| MS/MS | Parent Ion (m/z) | 378.1 |
| Major Fragment Ions (m/z) | ~243 (loss of thiazolidinedione) | |
| ~135 (thiazolidinedione fragment) | ||
| ~121 (fragment of the pyridine moiety) |
Note: The observed molecular ion peak at m/z 378.1586 would be consistent with the molecular formula C₁₈H₁₅D₄N₃O₄S.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the synthesized compound.
Experimental Protocol:
-
Instrument: HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
Expected Data:
| Parameter | Expected Value |
| Retention Time | ~5-7 minutes (dependent on the specific gradient) |
| Purity | >98% (as determined by peak area percentage) |
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles for the formation of Rosiglitazone and its analogs. The characterization protocols outlined, utilizing NMR, MS, and HPLC, are standard and robust methods for confirming the identity, structure, and purity of such isotopically labeled compounds. The provided expected data serves as a benchmark for researchers undertaking this synthesis. This comprehensive guide is intended to be a valuable resource for scientists and professionals in the pharmaceutical sciences, facilitating the availability of high-quality internal standards for critical bioanalytical assays.
References
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In vitro inhibitory effects of troglitazone and its metabolites on drug oxidation activities of human cytochrome P450 enzymes: comparison with pioglitazone and rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Hydroxy Rosiglitazone-d4
This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and metabolic context of 5-Hydroxy Rosiglitazone-d4, an isotopically labeled metabolite of the antidiabetic drug Rosiglitazone. This document is intended for researchers, scientists, and professionals in drug development and metabolic studies.
Chemical Identity and Structure
This compound is the deuterium-labeled form of 5-Hydroxy Rosiglitazone, a major metabolite of Rosiglitazone.[1] The deuterium labeling is typically on the ethylene glycol linker, which provides a distinct mass shift for use as an internal standard in quantitative bioanalysis.[2][3]
The chemical name for this compound is 5-((4-(2-((5-hydroxypyridin-2-yl)(methyl)amino)ethoxy-1,1,2,2-d4)benzyl)thiazolidine-2,4-dione.[4] Its structure consists of a thiazolidinedione head group, a central phenyl ring, and a substituted pyridine ring connected by a deuterated ethoxy linker.[5]
Chemical Structure Diagram
References
The Biological Activity of 5-Hydroxy Rosiglitazone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] It has been utilized in the management of type 2 diabetes mellitus due to its insulin-sensitizing effects.[3][4] The metabolism of Rosiglitazone is extensive, occurring primarily in the liver through N-demethylation and hydroxylation by cytochrome P450 enzymes, particularly CYP2C8 and to a lesser extent, CYP2C9.[1][5][6] One of the major metabolites formed through this process is 5-Hydroxy Rosiglitazone, specifically para-hydroxy Rosiglitazone (ρ-OH-R).[1][6] This document provides an in-depth technical guide on the biological activity of 5-Hydroxy Rosiglitazone, drawing upon available data and the well-characterized pharmacology of its parent compound, Rosiglitazone. While specific quantitative data for 5-Hydroxy Rosiglitazone is limited in publicly available literature, this guide extrapolates its likely biological activities based on the established mechanism of action of thiazolidinediones and metabolic studies of Rosiglitazone.
Core Mechanism of Action: PPARγ Agonism
The primary mechanism of action for Rosiglitazone and its metabolites, including 5-Hydroxy Rosiglitazone, is the activation of PPARγ, a nuclear transcription factor that plays a critical role in the regulation of glucose and lipid metabolism.[3][7] Activation of PPARγ in key insulin target tissues such as adipose tissue, skeletal muscle, and the liver leads to the transcription of insulin-responsive genes.[4][5] This modulation of gene expression results in improved insulin sensitivity and glycemic control.
dot
Caption: PPARγ signaling pathway activated by 5-Hydroxy Rosiglitazone.
Quantitative Data on Rosiglitazone and its Metabolites
Table 1: In Vitro Activity of Rosiglitazone
| Parameter | Value | Cell Line/System | Reference |
| PPARγ EC50 | 60 nM | CV-1 cells | [2] |
Table 2: Pharmacokinetic Parameters of Rosiglitazone
| Parameter | Value | Species | Reference |
| Bioavailability | 99% | Human | [3] |
| Protein Binding | 99.8% | Human | [3] |
| Elimination Half-life | 3-4 hours | Human | [3] |
Table 3: Kinetic Parameters of Rosiglitazone Metabolism in Rat Liver Microsomes
| Metabolite | Vmax (nmol/min/mg protein) | Km (μM) | Reference |
| N-desmethyl Rosiglitazone | 87.29 | 58.12 | [1] |
| ρ-hydroxy Rosiglitazone | 51.09 | 78.52 | [1] |
Biological Activities
Based on the known effects of Rosiglitazone and its action as a PPARγ agonist, the biological activities of 5-Hydroxy Rosiglitazone are anticipated to be similar, though potentially with different potency.
Insulin Sensitization
As a PPARγ agonist, 5-Hydroxy Rosiglitazone is expected to enhance insulin sensitivity in adipose tissue, skeletal muscle, and the liver.[4][5] This leads to increased glucose uptake and utilization, and a reduction in hepatic glucose production.[4]
Anti-inflammatory Effects
Rosiglitazone has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[8] For instance, in in-vitro studies of placental tissue, Rosiglitazone was shown to reduce the lipopolysaccharide (LPS)-induced secretion of TNF-α, RANTES, IL-8, and IL-1β.[8] It is plausible that 5-Hydroxy Rosiglitazone retains similar anti-inflammatory capabilities through the modulation of PPARγ-mediated pathways.
Cell Differentiation
PPARγ is a key regulator of adipocyte differentiation. Rosiglitazone has been shown to promote the differentiation of pluripotent stem cells into adipocytes.[2]
Experimental Protocols
In Vitro Metabolism of Rosiglitazone
Objective: To characterize the metabolites of Rosiglitazone, including 5-Hydroxy Rosiglitazone, using rat liver microsomes.
Methodology:
-
Incubation: Rosiglitazone is incubated with rat liver microsomes in the presence of an NADPH-generating system.
-
Extraction: The reaction is stopped, and the analytes are extracted. A three-phase hollow-fiber liquid-phase microextraction method has been described for the efficient extraction of Rosiglitazone and its metabolites.[9] The optimal conditions for this method include sample agitation at 1750 rpm for 30 minutes, with hydrochloric acid (0.01 mol/L) as the acceptor phase and 1-octanol as the organic phase, and the donor phase pH adjusted to 8.0.[9]
-
Analysis: The extracted samples are analyzed by High-Performance Liquid Chromatography (HPLC) to separate Rosiglitazone and its metabolites.[9] An X-Terra RP-18 column can be used with a mobile phase of water, acetonitrile, and acetic acid (85:15:0.5, v/v/v) and UV detection at 245 nm.[9]
-
Identification: Mass spectrometry is employed for the structural elucidation of the metabolites.[1]
dot
Caption: Workflow for in vitro metabolism study of Rosiglitazone.
PPARγ Activation Assay
Objective: To determine the potency of 5-Hydroxy Rosiglitazone as a PPARγ agonist.
Methodology:
-
Cell Culture: A suitable cell line, such as CV-1 cells, is transiently transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR-responsive element linked to a reporter gene (e.g., luciferase).
-
Compound Treatment: The transfected cells are treated with varying concentrations of 5-Hydroxy Rosiglitazone.
-
Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated to determine the potency of the compound.
Metabolic Pathway of Rosiglitazone
Rosiglitazone undergoes extensive metabolism in the liver, primarily through two major pathways: N-demethylation and hydroxylation.[1][10] The hydroxylation of the phenyl ring leads to the formation of para-hydroxy Rosiglitazone (5-Hydroxy Rosiglitazone) and ortho-hydroxy Rosiglitazone.[1][6]
dot
Caption: Metabolic pathways of Rosiglitazone.
Conclusion
5-Hydroxy Rosiglitazone is a major metabolite of the insulin-sensitizing drug, Rosiglitazone. Based on the well-established mechanism of its parent compound, it is presumed to be a PPARγ agonist, sharing similar biological activities, including insulin sensitization and anti-inflammatory effects. While specific quantitative data on the potency and efficacy of 5-Hydroxy Rosiglitazone are not extensively documented in the public domain, the experimental protocols for its characterization and activity assessment are well-defined. Further research is warranted to fully elucidate the specific pharmacological profile of 5-Hydroxy Rosiglitazone and its contribution to the overall therapeutic and adverse effects of Rosiglitazone. This understanding is crucial for drug development professionals in the design of new therapeutic agents with improved efficacy and safety profiles.
References
- 1. In vitro characterization of rosiglitazone metabolites and determination of the kinetic parameters employing rat liver microsomal fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rosiglitazone | PPAR gamma Receptor Agonists: R&D Systems [rndsystems.com]
- 3. Rosiglitazone - Wikipedia [en.wikipedia.org]
- 4. Rosiglitazone (Avandia) [ebmconsult.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ClinPGx [clinpgx.org]
- 7. Rosiglitazone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Rosiglitazone blocks first trimester in-vitro placental injury caused by NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of rosiglitazone and its metabolites in rat liver microsomal fraction using hollow-fiber liquid-phase microextraction for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Rosiglitazone and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, exerts its primary therapeutic effect as a potent and highly selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Activation of this nuclear receptor modulates the transcription of a complex network of genes, leading to profound effects on glucose and lipid metabolism, and ultimately enhancing insulin sensitivity. The core mechanism involves the binding of rosiglitazone to PPARγ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their expression. Downstream effects include increased expression of glucose transporters (notably GLUT4), enhanced insulin receptor signaling, and a reduction in pro-inflammatory cytokines. Rosiglitazone is extensively metabolized in the liver, primarily by CYP2C8, through N-demethylation and hydroxylation. However, its major circulating metabolites are significantly less potent than the parent compound and are not considered to contribute to its insulin-sensitizing activity. This guide provides a detailed overview of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams of the key pathways.
Core Mechanism of Action: PPARγ Agonism
Rosiglitazone's primary mechanism of action is its function as a high-affinity agonist for PPARγ, a nuclear receptor predominantly expressed in key insulin target tissues such as adipose tissue, skeletal muscle, and the liver.[1][2]
Molecular Interaction and Transcriptional Activation
As a PPARγ agonist, rosiglitazone initiates a cascade of molecular events that alters gene expression. The process can be summarized as follows:
-
Ligand Binding: Rosiglitazone enters the cell and binds to the Ligand-Binding Domain (LBD) of the PPARγ receptor located in the nucleus.[3] The thiazolidinedione head group of rosiglitazone forms hydrogen bonds with key amino acid residues, including Histidine 323, Histidine 449, and Tyrosine 473, within the LBD, ensuring a stable and high-affinity interaction.[3][4]
-
Conformational Change and Coactivator Recruitment: This binding induces a conformational change in the PPARγ protein, leading to the dissociation of corepressor molecules and the recruitment of coactivator proteins.
-
Heterodimerization: The activated PPARγ-ligand complex forms a heterodimer with the Retinoid X Receptor (RXR).[3]
-
PPRE Binding and Gene Transcription: This PPARγ-RXR heterodimer then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[3] This binding initiates the transcription of these genes, leading to changes in protein expression and cellular function.[5][6]
Downstream Cellular and Physiological Effects
The transcriptional regulation initiated by rosiglitazone leads to a variety of beneficial effects on metabolic control and inflammation.
Enhanced Insulin Signaling and Glucose Metabolism
Rosiglitazone improves insulin sensitivity through multiple downstream mechanisms:
-
Increased Glucose Transporter Expression: It upregulates the expression of glucose transporters, particularly GLUT4 in adipose tissue and GLUT1 in skeletal muscle and fat.[6][7][8] This facilitates greater uptake of glucose from the bloodstream into cells, lowering blood glucose levels.
-
Improved Insulin Receptor Signaling: Rosiglitazone enhances the insulin signaling cascade. It has been shown to increase the expression of the insulin receptor itself and potentiate insulin-stimulated tyrosine phosphorylation of key downstream molecules like Insulin Receptor Substrate-1 (IRS-1).[9][10][11] This amplifies the insulin signal within the cell. Studies have also suggested that rosiglitazone may decrease the inhibitory serine phosphorylation of IRS-1, further contributing to improved insulin sensitivity.[12]
Regulation of Adipose Tissue Function and Anti-Inflammatory Effects
Rosiglitazone significantly impacts adipose tissue, which is a primary site of its action.
-
Adipokine Regulation: It increases the expression and secretion of adiponectin, an insulin-sensitizing hormone, while decreasing the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6) and resistin in adipose tissue.[13][14]
-
Lipid Metabolism: By activating PPARγ, rosiglitazone promotes the transcription of genes involved in fatty acid uptake and storage (e.g., CD36), leading to a shift of lipids from circulation and other tissues into subcutaneous adipocytes.[14] This reduces circulating free fatty acids, which are known contributors to insulin resistance.[10]
Metabolism and Metabolite Activity
Rosiglitazone undergoes extensive hepatic metabolism before excretion.
Metabolic Pathways
The primary metabolic routes for rosiglitazone are N-demethylation and hydroxylation, followed by conjugation with sulfate or glucuronic acid.[1][15] In vitro data demonstrate that Cytochrome P450 (CYP) isoenzyme 2C8 is the predominant enzyme responsible for its metabolism, with CYP2C9 playing a minor role.[1][5][16]
The major metabolites identified are:
-
N-desmethylrosiglitazone
-
para-hydroxy-rosiglitazone
-
ortho-hydroxy-rosiglitazone
Activity of Metabolites
A critical point for drug development professionals is that all major circulating metabolites of rosiglitazone are considerably less potent than the parent drug.[1] They are generally considered inactive and are not expected to contribute significantly to the overall insulin-sensitizing activity of rosiglitazone therapy.[1][5]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for rosiglitazone.
Table 1: In Vitro Potency and Binding Affinity of Rosiglitazone
| Parameter | System/Cell Line | Value | Reference |
|---|---|---|---|
| IC₅₀ (Binding) | Rat Adipocytes | 12 nM | [17][18] |
| 3T3-L1 Adipocytes | 4 nM | [17][18] | |
| Human Adipocytes | 9 nM | [17][18] | |
| EC₅₀ (Activation) | PPARγ in HepG2 cells | 0.02 µM (20 nM) | [18] |
| | PPARγ in CV-1 cells | 0.06 µM (60 nM) |[18] |
Table 2: Key Pharmacokinetic Properties of Rosiglitazone in Humans
| Parameter | Value | Reference |
|---|---|---|
| Absolute Bioavailability | ~99% | [1][5] |
| Time to Peak Plasma Conc. (Tₘₐₓ) | ~1 hour | [5] |
| Plasma Protein Binding | ~99.8% (primarily albumin) | [1][5] |
| Elimination Half-life (t₁/₂) | 3 to 4 hours | [1][19] |
| Primary Route of Elimination | Hepatic Metabolism | [1][5] |
| Excretion | ~64% in urine, ~23% in feces |[1][5] |
Key Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research.
Protocol: PPARγ Competitive Binding Assay
This assay quantifies the affinity of a test compound for the PPARγ receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the IC₅₀ value of a test compound for PPARγ.
Materials:
-
Full-length human recombinant PPARγ or PPARγ Ligand Binding Domain (LBD).
-
Radiolabeled PPARγ ligand (e.g., [¹²⁵I]SB-236636).[17]
-
Test compound (e.g., rosiglitazone) and vehicle (DMSO).
-
Assay buffer (e.g., phosphate-buffered saline with BSA).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of the test compound and a constant concentration of the radiolabeled ligand in assay buffer.
-
Incubation: In a multi-well plate, combine the recombinant PPARγ protein, the radiolabeled ligand, and varying concentrations of the test compound (or vehicle for control). Incubate at room temperature for a specified time (e.g., 2-4 hours) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the protein-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC₅₀ is the concentration of the test compound that displaces 50% of the specifically bound radioligand.
Protocol: Cell-Based PPARγ Transcriptional Activation Assay (Luciferase Reporter Assay)
This functional assay measures the ability of a compound to act as an agonist and activate PPARγ-mediated gene transcription.
Objective: To determine the EC₅₀ value of a test compound for PPARγ activation.
Materials:
-
Mammalian cell line (e.g., CV-1, HepG2) transiently or stably transfected with:
-
An expression vector for human PPARγ.
-
A reporter plasmid containing a luciferase gene downstream of PPREs.
-
-
Cell culture medium, fetal bovine serum (FBS).
-
Test compound (e.g., rosiglitazone) and vehicle (DMSO).
-
Luciferase assay reagent kit.
-
Luminometer.
Methodology:
-
Cell Plating: Seed the transfected cells into a white, opaque 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with a fresh medium containing serial dilutions of the test compound or vehicle. Incubate for 18-24 hours.
-
Cell Lysis: Remove the medium and add cell lysis buffer to each well.
-
Luminometry: Add the luciferase assay substrate to the cell lysate. Immediately measure the light output (luminescence) using a luminometer.
-
Data Analysis: Normalize the luminescence signal to a control (vehicle-treated cells). Plot the normalized response against the log concentration of the test compound. The EC₅₀ is the concentration that produces 50% of the maximal response.
Conclusion
The mechanism of action of rosiglitazone is centered on its role as a potent and selective agonist of the nuclear receptor PPARγ. This interaction initiates a complex transcriptional program that enhances insulin sensitivity, improves glucose homeostasis, and exerts anti-inflammatory effects. The therapeutic activity of rosiglitazone is attributable to the parent compound, as its major metabolites are pharmacologically inactive. A thorough understanding of its molecular interactions, downstream signaling pathways, and metabolic fate, as detailed in this guide, is essential for the continued research and development of next-generation insulin-sensitizing agents.
References
- 1. Rosiglitazone (Avandia) [ebmconsult.com]
- 2. PPARγ activator, rosiglitazone: Is it beneficial or harmful to the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Rosiglitazone Maleate? [synapse.patsnap.com]
- 7. Insulin-sensitizing effect of rosiglitazone (BRL-49653) by regulation of glucose transporters in muscle and fat of Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rosiglitazone produces insulin sensitisation by increasing expression of the insulin receptor and its tyrosine kinase activity in brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Rosiglitazone improves downstream insulin receptor signaling in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rosiglitazone, an agonist of peroxisome-proliferator-activated receptor gamma (PPARgamma), decreases inhibitory serine phosphorylation of IRS1 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of rosiglitazone on gene expression in subcutaneous adipose tissue in highly active antiretroviral therapy-associated lipodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. Identification of high-affinity binding sites for the insulin sensitizer rosiglitazone (BRL-49653) in rodent and human adipocytes using a radioiodinated ligand for peroxisomal proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. Pharmacokinetics and pharmacodynamics of rosiglitazone in relation to CYP2C8 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolism of Rosiglitazone in Human Liver Microsomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro metabolism of rosiglitazone, an anti-diabetic agent of the thiazolidinedione class, within human liver microsomes. The document outlines the primary metabolic pathways, the cytochrome P450 (CYP) enzymes involved, and relevant kinetic parameters. Detailed experimental methodologies are provided to facilitate the replication and further investigation of these metabolic processes.
Introduction
Rosiglitazone is an insulin-sensitizing drug that acts as a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.[1][2][3][4] The elimination of rosiglitazone in humans is predominantly through hepatic metabolism.[5][6] Understanding its metabolic profile is crucial for predicting drug-drug interactions, assessing pharmacokinetic variability, and ensuring patient safety. In vitro studies using human liver microsomes are a cornerstone for characterizing the metabolic fate of xenobiotics like rosiglitazone.
Metabolic Pathways and Involved Enzymes
The primary routes of rosiglitazone metabolism in human liver microsomes are N-demethylation and hydroxylation.[1][2][3][5][7] These phase I reactions are followed by phase II conjugation with sulfate and glucuronic acid, although direct conjugation of the parent drug is not observed.[2][3][5]
The major metabolites formed are:
The key cytochrome P450 isoenzyme responsible for rosiglitazone metabolism is CYP2C8 .[1][3][5][9][10][11][12] A minor contribution from CYP2C9 has also been established.[1][3][5][9][10][11][12] More recent studies using a substrate depletion approach suggest that CYP3A4 and CYP2E1 may also play a role in its metabolism.[6][13][14][15][16]
The enzymatic activity of CYP2C8 towards rosiglitazone is approximately four times higher than that of CYP2C9.[1] Inhibition studies have shown that specific inhibitors of CYP2C8, CYP2C9, CYP3A4, and CYP2E1 can all significantly reduce the metabolism of rosiglitazone.[6][13][14][15]
Quantitative Metabolic Data
The following table summarizes the kinetic parameters for rosiglitazone metabolism in human liver microsomes.
| Parameter | Value | Enzyme(s) Implicated | Reference |
| Vmax (Overall Metabolism) | 1.64 ± 0.98 nmol/mg/min | CYP2C8, CYP2C9, CYP3A4, CYP2E1 | [6][13][14][15] |
| Km (Overall Metabolism) | 25 ± 5.57 µM | Not specified | [5] |
| Vmax (N-desmethyl rosiglitazone formation in rat liver microsomes) | 87.29 nmol/min/mg protein | Not specified | [8] |
| Km (N-desmethyl rosiglitazone formation in rat liver microsomes) | 58.12 µM | Not specified | [8] |
| Vmax (para-hydroxy rosiglitazone formation in rat liver microsomes) | 51.09 nmol/min/mg protein | Not specified | [8] |
| Km (para-hydroxy rosiglitazone formation in rat liver microsomes) | 78.52 µM | Not specified | [8] |
| IC50 (Rosiglitazone inhibition of CYP2C8 activity - paclitaxel 6α-hydroxylase) | 18 µM | CYP2C8 | [9][12] |
| IC50 (Rosiglitazone inhibition of CYP2C9 activity - tolbutamide hydroxylase) | 50 µM | CYP2C9 | [9][11][12] |
Experimental Protocols
In Vitro Metabolism of Rosiglitazone in Human Liver Microsomes
This protocol is based on the substrate depletion method and chemical inhibition studies.
Materials:
-
Pooled human liver microsomes
-
Rosiglitazone
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Specific CYP inhibitors (e.g., montelukast for CYP2C8, sulfaphenazole for CYP2C9, ketoconazole for CYP3A4, diethyldithiocarbamate for CYP2E1)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for analytical quantification
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing human liver microsomes (e.g., 0.2-0.5 mg/mL protein concentration), rosiglitazone (at various concentrations, e.g., 0.5-500 µM), and potassium phosphate buffer.[17] For inhibition studies, pre-incubate the microsomes with the specific CYP inhibitor for a defined period before adding the substrate.
-
Pre-incubation: Pre-warm the incubation mixtures at 37°C for a few minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a specified time. Time points should be chosen to ensure linear reaction kinetics.
-
Termination of Reaction: Stop the reaction by adding a quenching solution, such as cold acetonitrile, containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the concentration of remaining rosiglitazone in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of rosiglitazone depletion. For kinetic studies, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km. For inhibition studies, compare the rate of metabolism in the presence and absence of the inhibitor to determine the percent inhibition.
Metabolite Identification
Procedure:
-
Follow the incubation procedure as described above, typically with a higher concentration of rosiglitazone and for a longer incubation time to generate sufficient quantities of metabolites.
-
Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography.
-
Identify potential metabolites by searching for expected mass-to-charge ratios (m/z) of hydroxylated and N-demethylated products in the chromatograms.
-
Confirm the structure of the metabolites by comparing their fragmentation patterns (MS/MS spectra) with those of authentic reference standards if available, or by detailed interpretation of the fragmentation data.
Visualizations
Caption: Experimental workflow for in vitro metabolism of rosiglitazone.
Caption: Primary metabolic pathways of rosiglitazone.
Caption: Rosiglitazone's PPARγ signaling pathway.
Conclusion
The in vitro metabolism of rosiglitazone in human liver microsomes is a well-characterized process primarily driven by CYP2C8, with minor contributions from CYP2C9 and potentially other CYP isoforms. The main metabolic pathways are N-demethylation and hydroxylation. The provided data and protocols offer a solid foundation for further research into the metabolism of this compound, which is essential for understanding its pharmacokinetic profile and potential for drug-drug interactions. The visualization of the experimental workflow and metabolic pathways provides a clear and concise summary of these complex processes.
References
- 1. ClinPGx [clinpgx.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro characterization of rosiglitazone metabolites and determination of the kinetic parameters employing rat liver microsomal fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone. | Semantic Scholar [semanticscholar.org]
- 13. research.sahmri.org.au [research.sahmri.org.au]
- 14. researchgate.net [researchgate.net]
- 15. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 17. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 5-Hydroxy Rosiglitazone-d4 in Biological Matrices: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of 5-Hydroxy Rosiglitazone-d4 in biological matrices. As a key metabolite of the anti-diabetic drug Rosiglitazone, and with the increasing use of deuterated compounds in pharmacokinetic studies, understanding the stability of this compound is critical for accurate bioanalytical measurements. This document outlines the metabolic context of 5-Hydroxy Rosiglitazone, summarizes available stability data for the parent compound Rosiglitazone as a surrogate, and provides detailed, best-practice experimental protocols for assessing the stability of deuterated metabolites in various biological matrices. This guide is intended to assist researchers in designing and executing robust stability studies, ensuring the integrity and reliability of bioanalytical data in drug development.
Introduction
Rosiglitazone is a member of the thiazolidinedione class of drugs, acting as an insulin sensitizer by selectively agonizing the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] Its metabolism is extensive, primarily occurring in the liver via N-demethylation and hydroxylation, mediated by cytochrome P450 enzymes, particularly CYP2C8 and to a lesser extent, CYP2C9.[2][3] One of the major metabolites is 5-Hydroxy Rosiglitazone.
In modern drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled compounds, such as this compound, are invaluable tools. They are frequently used as internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS) to ensure accuracy and precision. The underlying assumption for their use is that they are stable throughout the sample collection, processing, and storage stages. Therefore, a thorough evaluation of the stability of this compound in biological matrices is a prerequisite for its confident use in regulated bioanalysis.
Note: Publicly available literature does not contain specific quantitative stability data for this compound. The following sections will provide stability data for the parent compound, Rosiglitazone, as a representative example to illustrate the principles and typical outcomes of such studies. The experimental protocols provided are based on regulatory guidelines and are directly applicable to the stability assessment of this compound.
Metabolic Pathway of Rosiglitazone
The metabolic fate of Rosiglitazone is crucial for understanding the context of its metabolites. The primary routes of metabolism involve hydroxylation and N-demethylation.[4] 5-Hydroxy Rosiglitazone is a product of the hydroxylation pathway.
Metabolic pathway of Rosiglitazone.
Quantitative Stability Data
As previously stated, specific stability data for this compound is not available in the public domain. However, a study on the stability of the parent compound, Rosiglitazone, in human plasma provides valuable insights into how this class of compounds behaves under typical laboratory conditions.
Table 1: Stability of Rosiglitazone in Human Plasma
| Stability Condition | Storage Duration | Analyte Concentration (ng/mL) | Recovery (%) | Reference |
| Bench-Top Stability | ||||
| (Room Temperature) | 6 hours | 50 | 95.2 ± 3.1 | [5] |
| 500 | 96.8 ± 2.5 | [5] | ||
| Freeze-Thaw Stability | ||||
| 3 Cycles (-20°C to RT) | - | 50 | 92.4 ± 4.2 | [5] |
| 500 | 94.1 ± 3.7 | [5] | ||
| Long-Term Stability | ||||
| (-80°C) | 4 weeks | 50 | ≥ 93 | [5] |
| 500 | ≥ 93 | [5] |
Data presented as mean ± standard deviation or as reported in the source. The recovery percentages are indicative of the stability of the analyte under the specified conditions.
Experimental Protocols for Stability Assessment
The following protocols are based on the FDA and EMA guidelines on bioanalytical method validation and are designed to be a comprehensive approach to assessing the stability of this compound in biological matrices.[1][6]
General Principles
-
Matrix Selection: Stability should be assessed in the same biological matrix as the study samples (e.g., human plasma with K2EDTA as anticoagulant).
-
Concentration Levels: Stability should be evaluated using at least two concentration levels: a low quality control (LQC) and a high quality control (HQC) sample.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Preparation of Stability Samples
The workflow for preparing stability quality control (QC) samples is a critical first step.
Workflow for Stability QC Sample Preparation.
Bench-Top Stability
This experiment determines the stability of the analyte in the biological matrix at room temperature, simulating the conditions during sample processing.
-
Thaw LQC and HQC samples and keep them at room temperature for a specified duration (e.g., 4, 8, or 24 hours).
-
Process the samples at the end of the specified duration using the validated bioanalytical method.
-
Analyze the samples and compare the results against the nominal concentrations.
Freeze-Thaw Stability
This experiment evaluates the effect of repeated freezing and thawing cycles on the analyte.
-
Freeze LQC and HQC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Repeat this cycle for a specified number of times (typically 3 to 5 cycles).
-
After the final thaw, process and analyze the samples.
Long-Term Stability
This experiment assesses the stability of the analyte over an extended storage period.
-
Store LQC and HQC samples at the intended storage temperature (e.g., -80°C).
-
Retrieve samples at predetermined time points (e.g., 1, 3, 6, 12 months).
-
Thaw , process , and analyze the samples.
-
The duration of the long-term stability study should equal or exceed the time between the first sample collection and the last sample analysis in a clinical or non-clinical study.
Analytical Method
A validated LC-MS/MS method is required for the analysis of the stability samples. A published method for the simultaneous quantification of Rosiglitazone and its metabolites can be adapted for this purpose.[7]
Table 2: Example LC-MS/MS Parameters for Analysis
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.0 mm, 3 µm) |
| Mobile Phase | Gradient of acetonitrile and 0.1% formic acid in water |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Specific precursor-to-product ion transition for this compound |
Conclusion
While specific stability data for this compound in biological matrices is not currently available in published literature, the stability profile of its parent compound, Rosiglitazone, suggests that it is a relatively stable molecule under typical bioanalytical conditions. However, this assumption must be confirmed through rigorous, well-designed stability studies. The experimental protocols outlined in this guide, based on international regulatory standards, provide a robust framework for researchers to assess the stability of this compound and other deuterated metabolites. Adherence to these protocols will ensure the generation of reliable and accurate bioanalytical data, which is fundamental to the successful progression of drug development programs.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 7. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Sources and Technical Guide for 5-Hydroxy Rosiglitazone-d4 Reference Standard
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth overview of the commercial sources, key technical data, and analytical applications of the 5-Hydroxy Rosiglitazone-d4 reference standard. This deuterated internal standard is crucial for the accurate quantification of 5-Hydroxy Rosiglitazone, a major metabolite of the antidiabetic drug Rosiglitazone, in various biological matrices. Its use is essential for pharmacokinetic, metabolic, and clinical studies.
Commercial Availability
Several specialized chemical suppliers offer this compound. The following table summarizes the key information from prominent vendors. Please note that purity and isotopic enrichment values are often lot-specific and should be confirmed with the supplier via the Certificate of Analysis provided upon purchase.
| Vendor | Product Code/Catalog # | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |
| LGC Standards | TRC-R693502 | 1132641-22-5 | C₁₈H₁₅D₄N₃O₄S | 377.45 | >95% (Typically) |
| MedChemExpress | HY-116039S | 1246817-46-8 | C₁₈H₁₅D₄N₃O₄S | 377.45 | >98% (Typically)[1][2] |
| Axios Research | AR-R01988 | 1246817-46-8 | C₁₈H₁₅D₄N₃O₄S | 377.45 | Not specified |
| Vulcanchem | VLS-1246817-46-8 | 1246817-46-8 | C₁₈H₁₅D₄N₃O₄S | 377.46 | >95%[3] |
Physicochemical Properties
-
Appearance: Typically a pale yellow solid.[3]
-
Storage Conditions: It is recommended to store the product under the conditions specified in the Certificate of Analysis, generally at -20°C for long-term stability.
Experimental Protocol: Quantification of 5-Hydroxy Rosiglitazone in Human Plasma using LC-MS/MS
The following is a representative protocol for the use of this compound as an internal standard for the quantification of 5-Hydroxy Rosiglitazone in human plasma, based on established methodologies for Rosiglitazone and its metabolites.
1. Preparation of Stock and Working Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Working Internal Standard (IS) Solution (e.g., 100 ng/mL): Perform serial dilutions of the stock solution with the same solvent to achieve the desired concentration for spiking into plasma samples. The optimal concentration should be determined during method development.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma sample, add a predetermined volume of the working IS solution (e.g., 10 µL of 100 ng/mL this compound).
-
Vortex mix for 30 seconds.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is a typical choice.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
5-Hydroxy Rosiglitazone: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound (IS): Monitor the corresponding deuterated precursor to product ion transition. The specific m/z values will need to be determined experimentally.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.
-
Determine the concentration of 5-Hydroxy Rosiglitazone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate key aspects of the workflow and metabolic context for the use of this compound.
Caption: Experimental workflow for the quantification of 5-Hydroxy Rosiglitazone.
Caption: Metabolic pathway of Rosiglitazone and the role of the internal standard.
References
- 1. Medchemexpress LLC HY-101603 1mg Medchemexpress, Manitimus CAS:202057-76-9 | Fisher Scientific [fishersci.com]
- 2. Medchemexpress LLC HY-12759 5mg Medchemexpress, CARM1-IN-1 CAS:1020399-49-8 | Fisher Scientific [fishersci.com]
- 3. This compound (1246817-46-8) for sale [vulcanchem.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 5-Hydroxy Rosiglitazone in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Hydroxy Rosiglitazone in human plasma. Rosiglitazone, an insulin-sensitizing agent of the thiazolidinedione class, is extensively metabolized in the liver, primarily by the CYP2C8 enzyme, to form metabolites including 5-Hydroxy Rosiglitazone.[1][2][3] Accurate quantification of this metabolite is crucial for pharmacokinetic and drug metabolism studies. This method utilizes 5-Hydroxy Rosiglitazone-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, making it suitable for high-throughput analysis. The method has been developed to meet the validation criteria outlined by regulatory agencies like the FDA.[4][5]
Introduction
Rosiglitazone is an antidiabetic drug used to treat type 2 diabetes by increasing insulin sensitivity.[6] Its metabolic fate is a critical aspect of understanding its overall pharmacological profile. The primary routes of metabolism involve N-demethylation and hydroxylation, followed by conjugation.[3][7] 5-Hydroxy Rosiglitazone is one of the major hydroxylated metabolites. A reliable bioanalytical method is essential for its quantification in biological matrices to support pharmacokinetic assessments and clinical studies. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis.[8] This note provides a comprehensive protocol for method development, including sample preparation, chromatographic separation, and mass spectrometric detection, using this compound as the internal standard.
Rosiglitazone Metabolism
Rosiglitazone undergoes extensive hepatic metabolism, primarily mediated by Cytochrome P450 enzymes, with CYP2C8 being the major contributor.[2][6] The hydroxylation of the pyridine ring leads to the formation of 5-Hydroxy Rosiglitazone.
Figure 1: Simplified metabolic pathway of Rosiglitazone.
Experimental
Materials and Reagents
-
Analytes: 5-Hydroxy Rosiglitazone reference standard, this compound (Internal Standard).
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Matrix: Blank human plasma (K2-EDTA).
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 5-Hydroxy Rosiglitazone and this compound (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the 5-Hydroxy Rosiglitazone stock solution in 50:50 (v/v) acetonitrile/water to create calibration curve (CC) standards. Prepare a separate working solution for the IS at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
-
Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Mid, High).
Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to analysis.[9][10]
Figure 2: Protein precipitation workflow for plasma samples.
Detailed Protocol:
-
Aliquot 100 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution and briefly vortex.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Method
The following tables summarize the starting parameters for the LC-MS/MS method. Optimization is required for specific instrumentation. A method for the parent drug, rosiglitazone, often uses a C18 column with a mobile phase of acetonitrile and an aqueous buffer like ammonium acetate or formic acid.[11][12][13] A similar approach is adapted here.
Table 1: Liquid Chromatography Parameters
| Parameter | Suggested Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 95% B over 3 min, hold for 1 min, re-equilibrate |
| Run Time | ~5 minutes |
Table 2: Mass Spectrometry Parameters
Mass spectrometer parameters should be optimized by infusing a standard solution of 5-Hydroxy Rosiglitazone and its d4-labeled internal standard. The Multiple Reaction Monitoring (MRM) transitions provided are based on published data for p-hydroxy rosiglitazone.[14]
| Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Analyte and Internal Standard
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) |
| 5-Hydroxy Rosiglitazone | 374.1 | 151.1 | 150 |
| This compound (IS) | 378.1 | 155.1 | 150 |
Note: Product ions are proposed and require experimental optimization.
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, ICH M10).[5][15] Key validation parameters are summarized below.
Validation Parameters
-
Selectivity: Assessed by analyzing at least six different blank plasma lots to check for interferences at the retention times of the analyte and IS.
-
Linearity and Range: A calibration curve with at least six non-zero standards should be prepared and analyzed. The curve should have a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations in replicate (n=5) over at least three separate runs. The mean accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and the precision (%CV) should not exceed 15% (20% at LLOQ).[5]
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank plasma from multiple sources to the response in a neat solution.
-
Recovery: The extraction efficiency is determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability: Analyte stability is assessed under various conditions: freeze-thaw cycles, short-term bench-top stability, long-term storage stability, and post-preparative autosampler stability.
Data Presentation (Example)
Table 4: Example Calibration Curve Summary
| Analyte | Range (ng/mL) | Regression | r² |
| 5-Hydroxy Rosiglitazone | 1 - 500 | Linear, 1/x² weighted | >0.995 |
Table 5: Example Inter-day Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 0.98 | 98.0 | 8.5 |
| Low QC | 3.0 | 3.05 | 101.7 | 6.2 |
| Mid QC | 50.0 | 51.5 | 103.0 | 4.1 |
| High QC | 400.0 | 395.2 | 98.8 | 3.5 |
Overall Analytical Workflow
The entire process from sample receipt to final data reporting follows a structured workflow to ensure data integrity and reproducibility.
Figure 3: High-level bioanalytical workflow.
Conclusion
This application note provides a detailed protocol for the development and validation of a robust LC-MS/MS method for quantifying 5-Hydroxy Rosiglitazone in human plasma using its deuterated internal standard, this compound. The use of a simple protein precipitation sample preparation procedure allows for high throughput. The described method is sensitive, selective, and suitable for supporting pharmacokinetic and drug metabolism studies in a regulated bioanalytical laboratory.
References
- 1. ClinPGx [clinpgx.org]
- 2. Rosiglitazone (Avandia) [ebmconsult.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 6. What is the mechanism of Rosiglitazone Maleate? [synapse.patsnap.com]
- 7. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F [pubs.rsc.org]
- 10. Metabolomics Sample Pre-treatment Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. LC-MS/MS method for the determination of rosiglitazone on rat dried blood spots and rat urine: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of rosiglitazone in rat plasma and tissues via LC-MS/MS: Method development, validation, and application in pharmacokinetic and tissue distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. actascientific.com [actascientific.com]
- 14. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
Application Notes and Protocols for the Quantitative Analysis of Rosiglitazone and its Metabolites in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosiglitazone is an oral anti-diabetic agent from the thiazolidinedione class of drugs, which acts as a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] Activation of PPARγ regulates the transcription of genes involved in glucose and fatty acid metabolism, thereby improving insulin sensitivity in patients with type 2 diabetes.[1] Rosiglitazone is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzymes CYP2C8 and, to a lesser extent, CYP2C9.[2][3] The major metabolic pathways are N-demethylation and hydroxylation, followed by conjugation with sulfate and glucuronic acid.[1][2][4] The main metabolites found in human plasma are N-desmethyl rosiglitazone and p-hydroxy rosiglitazone.[3][5]
Accurate and sensitive quantification of rosiglitazone and its metabolites in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction assessments. This document provides detailed protocols for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of rosiglitazone, N-desmethyl rosiglitazone, and p-hydroxy rosiglitazone in human plasma.
Metabolic Pathway of Rosiglitazone
Rosiglitazone undergoes extensive hepatic metabolism. The primary routes of biotransformation are N-demethylation and hydroxylation, catalyzed mainly by CYP2C8. The resulting phase I metabolites are then conjugated with sulfate or glucuronic acid for excretion.[2][6]
Quantitative Analysis by LC-MS/MS
A validated LC-MS/MS method for the simultaneous quantification of rosiglitazone and its major metabolites, N-desmethyl rosiglitazone and p-hydroxy rosiglitazone, in human plasma is detailed below.[5]
Experimental Workflow
The analytical workflow involves plasma sample preparation by protein precipitation, followed by chromatographic separation and detection using tandem mass spectrometry.
Materials and Reagents
-
Rosiglitazone, N-desmethyl rosiglitazone, and p-hydroxy rosiglitazone reference standards
-
Rosiglitazone-d3 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
Instrumentation and Conditions
| Parameter | Specification |
| Liquid Chromatograph | UPLC or HPLC system |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Chromatographic Column | Luna C18 (100 mm x 2.0 mm, 3 µm) or equivalent[5] |
| Mobile Phase | 60:40 (v/v) mixture of acetonitrile and 0.1% formic acid in water[5] |
| Flow Rate | 0.2 mL/min[5] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Total Run Time | 2.5 min per sample[5] |
Mass Spectrometry Parameters
Detection and quantification are performed using selected reaction monitoring (SRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Rosiglitazone | 358.1 | 135.1 |
| N-desmethyl Rosiglitazone | 344.2 | 121.1 |
| p-hydroxy Rosiglitazone | 374.1 | 151.1 |
| Rosiglitazone-d3 (IS) | 361.1 | 138.1 |
| Table adapted from Kim et al., 2009.[5] |
Experimental Protocol
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of rosiglitazone, N-desmethyl rosiglitazone, p-hydroxy rosiglitazone, and rosiglitazone-d3 in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare working standard solutions by serial dilution of the stock solutions.
-
Prepare a working internal standard solution of rosiglitazone-d3 at a concentration of 40 ng/mL in acetonitrile.[5]
-
-
Sample Preparation:
-
To 0.1 mL of human plasma in a microcentrifuge tube, add 0.2 mL of the internal standard working solution (acetonitrile containing 40 ng/mL of rosiglitazone-d3).[5]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.[7]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the conditions specified in the tables above.
-
Inject the prepared samples.
-
Acquire data using the specified SRM transitions.
-
-
Calibration and Quantification:
-
Prepare calibration standards by spiking blank human plasma with known concentrations of the analytes.
-
Process the calibration standards using the same sample preparation procedure.
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Quantify the analytes in the unknown samples using the calibration curves.
-
Method Validation Parameters
The described method has been validated for linearity, precision, accuracy, and stability.
| Parameter | Rosiglitazone | N-desmethyl Rosiglitazone | p-hydroxy Rosiglitazone |
| Linear Range (ng/mL) | 1 - 500 | 1 - 150 | 1 - 25 |
| LLOQ (ng/mL) | 1 | 1 | 1 |
| Precision (%CV) | < 14.4 | < 14.4 | < 14.4 |
| Accuracy (%) | 93.3 - 112.3 | 93.3 - 112.3 | 93.3 - 112.3 |
| Data summarized from Kim et al., 2009.[5] |
Application to a Pharmacokinetic Study
This method was successfully applied to a pharmacokinetic study in healthy male Korean volunteers following a single oral administration of a 4 mg rosiglitazone tablet.[5] The ability to simultaneously measure the parent drug and its major metabolites allows for a comprehensive characterization of the drug's absorption, distribution, metabolism, and excretion profile.
Conclusion
The detailed LC-MS/MS protocol provides a robust, sensitive, and rapid method for the simultaneous quantitative analysis of rosiglitazone and its main metabolites in human plasma. This application note serves as a valuable resource for researchers in clinical pharmacology, drug metabolism, and pharmacokinetics, enabling reliable data generation for drug development and clinical studies.
References
- 1. Rosiglitazone (Avandia) [ebmconsult.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ClinPGx [clinpgx.org]
- 4. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Use of 5-Hydroxy Rosiglitazone-d4 in Bioanalysis
Introduction
Rosiglitazone, an anti-diabetic drug of the thiazolidinedione class, is extensively metabolized in vivo, with 5-hydroxy rosiglitazone being one of its major metabolites. Accurate quantification of rosiglitazone and its metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) as it effectively compensates for variations in sample preparation and instrument response.
This document provides detailed application notes and protocols for the use of 5-Hydroxy Rosiglitazone-d4 as an internal standard for the quantification of 5-hydroxy rosiglitazone in biological matrices. The methodologies described are based on established bioanalytical methods for rosiglitazone and its metabolites.
Bioanalytical Method for the Quantification of 5-Hydroxy Rosiglitazone
This method is intended for the quantitative determination of 5-hydroxy rosiglitazone in human plasma using this compound as an internal standard.
Experimental Protocol
A detailed workflow for the bioanalytical procedure is outlined below.
-
5-Hydroxy Rosiglitazone reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control human plasma
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in 50% acetonitrile).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 20% B to 80% B over 3 min, hold for 1 min, re-equilibrate |
| Column Temperature | 40 °C |
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Ion Source Temp. | 500 °C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
Table 1: MRM Transitions for Analyte and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 5-Hydroxy Rosiglitazone | 374.1 | 151.1 |
| This compound | 378.1 | 155.1 |
Method Validation Parameters
The following tables summarize the typical performance characteristics of a validated bioanalytical method for 5-hydroxy rosiglitazone, adapted from a similar assay for rosiglitazone and its metabolites.[1]
Table 2: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| 5-Hydroxy Rosiglitazone | 1 - 100 | > 0.995 |
Table 3: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| 5-Hydroxy Rosiglitazone | LLOQ | 1 | < 15 | 85 - 115 |
| Low | 3 | < 15 | 85 - 115 | |
| Mid | 30 | < 15 | 85 - 115 | |
| High | 80 | < 15 | 85 - 115 |
Metabolic Pathway of Rosiglitazone
Rosiglitazone undergoes extensive metabolism primarily through N-demethylation and hydroxylation. The formation of 5-hydroxy rosiglitazone is a key metabolic pathway.
Discussion
The use of a stable isotope-labeled internal standard such as this compound is critical for the development of a robust and reliable bioanalytical method. The deuterium labels ensure that the internal standard has nearly identical chemical and physical properties to the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time. This co-elution and similar behavior in the mass spectrometer allow for accurate correction of any variations that may occur during sample processing and analysis, leading to high precision and accuracy.
The presented protocol provides a solid foundation for the quantification of 5-hydroxy rosiglitazone in plasma. Method parameters, particularly the chromatographic gradient and MRM transitions, should be optimized for the specific LC-MS/MS system being used. Full method validation according to regulatory guidelines (e.g., FDA or EMA) is required before its application in regulated studies. This includes the assessment of selectivity, matrix effect, and stability of the analyte in the biological matrix.
References
Application Notes and Protocols for 5-Hydroxy Rosiglitazone-d4 Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of 5-Hydroxy Rosiglitazone-d4 for quantitative analysis. The following methods are designed to ensure high recovery, minimize matrix effects, and provide accurate and reproducible results for pharmacokinetic studies and other drug development applications.
Introduction
5-Hydroxy Rosiglitazone is a major metabolite of Rosiglitazone, an antidiabetic drug of the thiazolidinedione class.[1] Accurate quantification of this metabolite is crucial for understanding the pharmacokinetics and metabolism of Rosiglitazone. This compound is a deuterated internal standard used to improve the accuracy and precision of quantitative bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The choice of sample preparation technique is critical for removing interfering substances from the biological matrix (e.g., plasma, urine) and concentrating the analyte of interest. This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Metabolic Pathway of Rosiglitazone
Rosiglitazone is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C8 being the major contributor and CYP2C9 playing a lesser role.[2] The main metabolic pathways are N-demethylation and hydroxylation.[2]
Caption: Metabolic pathway of Rosiglitazone.
Experimental Workflow for Sample Analysis
A typical workflow for the analysis of this compound in a biological matrix involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General experimental workflow.
Sample Preparation Protocols
The following are detailed protocols for the preparation of plasma samples for the analysis of this compound.
Protocol 1: Protein Precipitation (PPT)
This method is simple, rapid, and suitable for high-throughput screening. Acetonitrile is a commonly used solvent for protein precipitation.[3][4]
Materials:
-
Plasma sample
-
This compound internal standard (IS) solution
-
Acetonitrile (ACN), ice-cold
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add an appropriate volume of this compound IS solution.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma is common).[5]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.[5]
-
Centrifuge the sample at high speed (e.g., 13,000-15,000 x g) for 10 minutes to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT by separating the analyte based on its solubility in two immiscible liquid phases.[7] Ethyl acetate is a common extraction solvent for Rosiglitazone and its metabolites.[8]
Materials:
-
Plasma sample
-
This compound IS solution
-
Ethyl acetate
-
Vortex mixer
-
Centrifuge
-
Evaporator
-
Reconstitution solution
Procedure:
-
Pipette 200 µL of plasma sample into a glass tube.
-
Add the this compound IS solution.
-
Add 1 mL of ethyl acetate.
-
Vortex the mixture for 5-10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte while interferences are washed away.[9] A polymeric reversed-phase sorbent is often effective.[10]
Materials:
-
Plasma sample
-
This compound IS solution
-
SPE cartridge (e.g., C18 or polymeric reversed-phase)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., Water or a weak organic solvent mixture)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
SPE manifold
-
Evaporator
-
Reconstitution solution
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge. Do not let the sorbent bed dry out.[9]
-
Sample Loading:
-
Pre-treat the plasma sample (100 µL) by adding the IS and diluting with an equal volume of water or a suitable buffer.[11]
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.
-
-
Washing: Wash the cartridge with 1 mL of water or a mild wash solvent to remove polar interferences.
-
Elution: Elute the analyte and IS with 1 mL of methanol or acetonitrile into a collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase as described in the previous protocols.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of Rosiglitazone and its metabolites using various sample preparation and analytical methods. This data can serve as a benchmark for method development and validation.
| Parameter | Protein Precipitation (ACN) | Liquid-Liquid Extraction (Ethyl Acetate) | Solid-Phase Extraction |
| Analyte | Rosiglitazone & Metabolites | Rosiglitazone | Rosiglitazone & Metabolites |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Recovery | >90%[8] | ~79%[12] | >85% |
| Linearity Range | 1-500 ng/mL (Rosiglitazone)[3] | 5-1250 ng/mL[12] | Varies by method |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[3] | 5 ng/mL[8] | 0.052 ng/mL (DBS)[13] |
| Intra-day Precision (%RSD) | <14.4%[3] | <5.0%[12] | <4.82% (DBS)[13] |
| Inter-day Precision (%RSD) | Not specified | <5.0%[12] | <4.82% (DBS)[13] |
| Accuracy | 93.3-112.3%[3] | Not specified | Not specified |
Note: Data for this compound may vary but is expected to be comparable to the parent compound and non-deuterated metabolite.
Conclusion
The choice of sample preparation technique for this compound analysis depends on the specific requirements of the study, such as required sensitivity, sample throughput, and the complexity of the biological matrix. Protein precipitation is a rapid and simple method suitable for high-throughput analysis. Liquid-liquid extraction offers improved cleanliness of the extract. Solid-phase extraction provides the highest degree of sample cleanup and is ideal for methods requiring the lowest limits of detection. The protocols and data presented here provide a comprehensive guide for the development and implementation of robust and reliable analytical methods for this compound.
References
- 1. Development and validation of a repharsed phase- HPLC method for simultaneous determination of rosiglitazone and glimepiride in combined dosage forms and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC method for the determination of rosiglitazone in human plasma and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thermofisher.com [thermofisher.com]
- 12. Liquid chromatographic method for the determination of rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS/MS method for the determination of rosiglitazone on rat dried blood spots and rat urine: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 5-Hydroxy Rosiglitazone-d4 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Hydroxy Rosiglitazone-d4 in human plasma. This compound is a deuterated stable isotope-labeled internal standard for 5-Hydroxy Rosiglitazone, a major active metabolite of the antidiabetic drug Rosiglitazone. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other drug development applications where precise quantification of drug metabolites is required. The protocol outlines sample preparation using protein precipitation, optimized chromatographic conditions, and specific mass spectrometry parameters for selective and sensitive detection.
Introduction
Rosiglitazone is an oral medication belonging to the thiazolidinedione class of drugs used for the management of type 2 diabetes. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, with 5-Hydroxy Rosiglitazone being one of its major pharmacologically active metabolites. Accurate measurement of this metabolite is essential for understanding the overall pharmacokinetic profile and therapeutic effect of Rosiglitazone. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it corrects for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision. This document provides a detailed protocol for the detection of this compound, which is typically used as an internal standard for the quantification of 5-Hydroxy Rosiglitazone.
Experimental
Materials and Reagents
-
This compound (purity ≥98%)
-
5-Hydroxy Rosiglitazone (for calibration standards and quality controls)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of the analyte from human plasma.
-
Thaw human plasma samples and vortex to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard (this compound) at an appropriate concentration.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column.
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: Luna C18, 100 Å, 3 µm, 100 x 2.0 mm or equivalent.[1]
-
Mobile Phase: An isocratic mixture of 60:40 (v/v) acetonitrile and 0.1% formic acid in water.[1]
-
Flow Rate: 0.2 mL/min.[1]
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 2.5 minutes.[1]
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
Curtain Gas: 30 psi.
-
Collision Gas: 9 psi.
The MRM transitions and compound-specific parameters are summarized in the table below. The collision energy should be optimized for the specific instrument being used.
Data Presentation
The following table summarizes the key mass spectrometry parameters for the detection of 5-Hydroxy Rosiglitazone and its deuterated internal standard, this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 5-Hydroxy Rosiglitazone | 374.1 | 151.1[1] | 200 | Optimized (Typical range: 20-35) |
| This compound | 378.1 | 155.1 (Predicted) | 200 | Optimized (Typical range: 20-35) |
Note: The precursor ion for this compound is calculated based on the addition of four deuterium atoms to the parent molecule. The product ion is predicted based on the fragmentation of the non-deuterated analogue, assuming the deuterium labels are on a stable part of the molecule not involved in the primary fragmentation.
Experimental Protocols and Workflows
Signaling Pathway (Metabolism of Rosiglitazone)
The following diagram illustrates the metabolic pathway of Rosiglitazone to its major metabolite, 5-Hydroxy Rosiglitazone.
Experimental Workflow
The diagram below outlines the major steps in the analytical workflow for the quantification of this compound.
Method Validation (Summary)
This analytical method should be validated according to the principles of the FDA's "Bioanalytical Method Validation" guidance. Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.
-
Calibration Curve: A standard curve should be prepared with at least six non-zero concentrations.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in a research setting. Proper method validation is essential to ensure the generation of high-quality data for pharmacokinetic and other drug development studies.
References
Application of 5-Hydroxy Rosiglitazone-d4 in Pharmacokinetic Drug Interaction Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rosiglitazone, an antidiabetic agent of the thiazolidolidinedione class, is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C8 being the major contributor and CYP2C9 playing a minor role.[1][2][3][4][5] The principal metabolites formed are para-hydroxy rosiglitazone and N-desmethyl rosiglitazone.[2][4][5] Understanding the potential for drug-drug interactions (DDIs) involving rosiglitazone is crucial for its safe and effective use, particularly when co-administered with other therapeutic agents.
This document provides detailed protocols for the application of 5-Hydroxy Rosiglitazone-d4 as a stable isotope-labeled internal standard (SIL-IS) in pharmacokinetic DDI studies. Its use in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the precise and accurate quantification of the 5-hydroxy rosiglitazone metabolite, a key biomarker for CYP2C8 activity. These studies are essential for assessing the inhibitory or inductive potential of new chemical entities (NCEs) on CYP2C8.
Key Applications
-
In Vitro CYP2C8 Inhibition Assays: To determine the half-maximal inhibitory concentration (IC50) and mechanism of inhibition (e.g., competitive, non-competitive) of investigational drugs on rosiglitazone metabolism.
-
In Vivo Pharmacokinetic Studies: To evaluate the impact of co-administered drugs on the systemic exposure of rosiglitazone and the formation of its 5-hydroxy metabolite in preclinical and clinical settings.
-
Reaction Phenotyping Studies: To confirm the contribution of CYP2C8 and other enzymes to the metabolism of a test compound by observing its effect on rosiglitazone hydroxylation.
Experimental Protocols
In Vitro CYP2C8 Inhibition Assay in Human Liver Microsomes (HLMs)
This protocol describes a typical procedure to assess the inhibitory potential of a test compound on CYP2C8-mediated metabolism of rosiglitazone to 5-hydroxy rosiglitazone.
Materials:
-
Human Liver Microsomes (pooled)
-
Rosiglitazone
-
This compound (Internal Standard)
-
Test Compound (potential inhibitor)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Control Inhibitor (e.g., Gemfibrozil, Montelukast)[6]
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of rosiglitazone, this compound, test compound, and control inhibitor in a suitable solvent (e.g., DMSO, Methanol).
-
Prepare working solutions by diluting the stock solutions in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (<1%) to avoid affecting enzyme activity.
-
-
Incubation:
-
Pre-incubate HLMs (e.g., 0.2-0.5 mg/mL protein) with the test compound at various concentrations in potassium phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding rosiglitazone (substrate) at a concentration near its Km for CYP2C8 (e.g., 5 µM) and the NADPH regenerating system.[6]
-
The total incubation volume is typically 100-200 µL.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing this compound at a fixed concentration (e.g., 50 nM).
-
Vortex the samples to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions (Example):
| Parameter | 5-Hydroxy Rosiglitazone | This compound |
| Ionization Mode | Positive ESI | Positive ESI |
| Precursor Ion (Q1) | To be determined | To be determined |
| Product Ion (Q3) | To be determined | To be determined |
| Collision Energy | To be optimized | To be optimized |
Note: The exact mass transitions for 5-hydroxy rosiglitazone and its deuterated analog need to be determined experimentally by infusing the pure compounds into the mass spectrometer.
Data Analysis:
-
Quantify the peak area of 5-hydroxy rosiglitazone and this compound.
-
Calculate the peak area ratio (5-hydroxy rosiglitazone / this compound).
-
Generate a calibration curve using known concentrations of 5-hydroxy rosiglitazone.
-
Determine the concentration of 5-hydroxy rosiglitazone in the samples from the calibration curve.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Data Presentation
The results of an in vitro CYP2C8 inhibition study can be summarized in the following table:
| Test Compound | IC50 (µM) | Inhibition Mechanism |
| Compound X | 2.5 | Competitive |
| Compound Y | > 50 | No significant inhibition |
| Gemfibrozil (Control) | 15.2 | Mechanism-based |
Visualizations
Caption: Metabolic pathway of Rosiglitazone.
Caption: Workflow for an in vitro CYP2C8 inhibition assay.
Conclusion
The use of this compound as an internal standard is a robust and reliable method for the accurate quantification of the major CYP2C8-mediated metabolite of rosiglitazone. This approach is fundamental for conducting high-quality in vitro and in vivo drug interaction studies, providing critical data for regulatory submissions and ensuring the safe development of new drugs. The detailed protocols and methodologies presented here offer a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Pharmacokinetic interactions with thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the cytochrome P450 enzymes involved in the -i-in vitro--i- metabolism of rosigl | British Pharmacological Society [bps.ac.uk]
- 6. Redirecting [linkinghub.elsevier.com]
Application Notes: Utilizing 5-Hydroxy Rosiglitazone-d4 in Preclinical Pharmacokinetic Studies
Introduction
Rosiglitazone is an oral anti-diabetic agent from the thiazolidinedione class that improves insulin sensitivity.[1][2] Understanding its pharmacokinetic (PK) profile is crucial for drug development. Rosiglitazone is extensively metabolized in the liver, primarily by cytochrome P450 isoenzymes CYP2C8 and, to a lesser extent, CYP2C9.[1][3][4] The major metabolic pathways are N-demethylation and hydroxylation, leading to the formation of metabolites such as N-desmethyl Rosiglitazone and 5-Hydroxy Rosiglitazone.[3][5]
5-Hydroxy Rosiglitazone-d4 is the deuterated form of the 5-Hydroxy Rosiglitazone metabolite. In preclinical pharmacokinetic studies, stable isotope-labeled compounds like this compound are invaluable as internal standards (IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is best practice as it co-elutes with the analyte and has nearly identical chemical and physical properties, which helps to correct for variability during sample preparation and analysis, thereby ensuring high accuracy and precision of the analytical method.
Application
This compound is intended for use as an internal standard in the quantification of 5-Hydroxy Rosiglitazone in biological matrices such as plasma, serum, and tissue homogenates from preclinical animal models. This enables the accurate assessment of the pharmacokinetic profile of this metabolite following the administration of Rosiglitazone.
Protocol for a Preclinical Pharmacokinetic Study of Rosiglitazone in Rodents
This protocol outlines a typical preclinical pharmacokinetic study in rats to determine the plasma concentration-time profile of Rosiglitazone and its metabolite, 5-Hydroxy Rosiglitazone, using this compound as an internal standard.
1. Experimental Design
-
Animal Model: Male Sprague-Dawley rats (n=5 per group).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Animals are fasted overnight before dosing.
-
Dosing:
-
Group 1 (Intravenous): Rosiglitazone administered as a single bolus injection via the tail vein at a dose of 2 mg/kg. The formulation can be a solution in a vehicle such as 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in water.
-
Group 2 (Oral): Rosiglitazone administered via oral gavage at a dose of 5 mg/kg. The formulation can be a suspension in a vehicle like 0.5% HPMC.
-
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the jugular vein at the following time points:
-
Pre-dose (0 h)
-
Post-dose: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA), and plasma is separated by centrifugation at 4°C. The resulting plasma samples are stored at -80°C until analysis.
2. Bioanalytical Method: LC-MS/MS Quantification
This section details the procedure for quantifying 5-Hydroxy Rosiglitazone in plasma samples.
-
Materials and Reagents:
-
5-Hydroxy Rosiglitazone (analyte)
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Rat plasma (for calibration standards and quality controls)
-
-
Preparation of Standard and QC Samples:
-
Stock solutions of 5-Hydroxy Rosiglitazone and this compound are prepared in a suitable solvent like DMSO or methanol.
-
Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of 5-Hydroxy Rosiglitazone into blank rat plasma.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 50 µL of each plasma sample, add 150 µL of acetonitrile containing the internal standard, this compound (e.g., at a concentration of 50 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient elution is typically used to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the analyte and internal standard need to be optimized.
-
-
3. Data Analysis
-
The peak area ratios of 5-Hydroxy Rosiglitazone to this compound are used for quantification.
-
A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression model.
-
The concentrations of 5-Hydroxy Rosiglitazone in the plasma samples are determined from the calibration curve.
-
Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) are calculated using non-compartmental analysis software.
Data Presentation
Table 1: LC-MS/MS Parameters for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-Hydroxy Rosiglitazone | 374.1 | 151.1 | 25 |
| This compound | 378.1 | 155.1 | 25 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Table 2: Representative Calibration Curve Data
| Nominal Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 1 | 0.025 |
| 5 | 0.128 |
| 10 | 0.255 |
| 50 | 1.27 |
| 100 | 2.53 |
| 250 | 6.32 |
| 500 | 12.6 |
This data is illustrative. A typical calibration curve would be constructed with a linear regression fit (e.g., y = mx + c) and a correlation coefficient (r²) > 0.99.
Visualizations
Caption: Workflow for a preclinical pharmacokinetic study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. academic.oup.com [academic.oup.com]
- 3. ClinPGx [clinpgx.org]
- 4. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Simultaneous Quantification of Rosiglitazone and its Metabolites in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of rosiglitazone and its two primary metabolites, N-desmethyl rosiglitazone and p-hydroxy rosiglitazone, in human plasma. The protocol is designed for high sensitivity, specificity, and throughput, making it suitable for pharmacokinetic studies. The method utilizes a simple protein precipitation for sample preparation and an isocratic chromatographic separation, with a total run time of 2.5 minutes per sample.
Introduction
Rosiglitazone is an oral anti-diabetic agent of the thiazolidinedione class. It is metabolized in the liver, primarily by the cytochrome P450 isoenzymes CYP2C8 and CYP2C9, into several metabolites. The two major metabolites are N-desmethyl rosiglitazone and p-hydroxy rosiglitazone. To accurately characterize the pharmacokinetics of rosiglitazone, it is crucial to simultaneously quantify the parent drug and its key metabolites. This document provides a detailed protocol for a robust and sensitive LC-MS/MS method for this purpose.
Experimental Workflow
The following diagram illustrates the overall experimental workflow from sample preparation to data analysis.
Caption: Experimental workflow for the LC-MS/MS analysis of rosiglitazone and its metabolites.
Materials and Reagents
-
Rosiglitazone reference standard
-
N-desmethyl rosiglitazone reference standard
-
p-hydroxy rosiglitazone reference standard
-
Rosiglitazone-d3 (internal standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
Instrumentation and Conditions
Liquid Chromatography
-
System: Agilent 1200 Series HPLC or equivalent
-
Column: Luna C18 (100 mm x 2.0 mm, 3 µm particle size)[1]
-
Mobile Phase: 60:40 (v/v) mixture of acetonitrile and 0.1% formic acid in water[1]
-
Flow Rate: 0.2 mL/min[1]
-
Column Temperature: Ambient
-
Injection Volume: 10 µL
-
Run Time: 2.5 minutes[1]
Mass Spectrometry
-
System: API 4000 triple quadrupole mass spectrometer or equivalent
-
Ionization Mode: Positive electrospray ionization (ESI+)[1]
-
Scan Type: Selected Reaction Monitoring (SRM)[1]
-
Ion Spray Voltage: 5500 V
-
Temperature: 500 °C
-
Curtain Gas: 20 psi
-
Collision Gas: 6 psi
-
SRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Rosiglitazone | 358.1 | 135.1 |
| N-desmethyl rosiglitazone | 344.2 | 121.1 |
| p-hydroxy rosiglitazone | 374.1 | 151.1 |
| Rosiglitazone-d3 (IS) | 361.1 | 138.1 |
Table 1: Mass Spectrometric Conditions for SRM Transitions.[1]
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Prepare stock solutions of rosiglitazone, N-desmethyl rosiglitazone, p-hydroxy rosiglitazone, and rosiglitazone-d3 in methanol.
-
Prepare working solutions for calibration standards and QC samples by serial dilution of the stock solutions with methanol.
-
Spike the working solutions into blank human plasma to prepare calibration standards and QC samples at the desired concentrations.
Sample Preparation
-
Pipette 0.1 mL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 0.2 mL of acetonitrile containing 40 ng/mL of rosiglitazone-d3 (internal standard).[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Method Validation Data
The method was validated according to regulatory guidelines. The following tables summarize the quantitative performance of the assay.
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |
| Rosiglitazone | 1 - 500 | 1 |
| N-desmethyl rosiglitazone | 1 - 150 | 1 |
| p-hydroxy rosiglitazone | 1 - 25 | 1 |
Table 2: Linearity and Lower Limit of Quantification (LLOQ).[1]
| Parameter | Rosiglitazone | N-desmethyl rosiglitazone | p-hydroxy rosiglitazone |
| Intra-day Precision (%CV) | < 14.4 | < 14.4 | < 14.4 |
| Inter-day Precision (%CV) | < 14.4 | < 14.4 | < 14.4 |
| Accuracy (% Bias) | 93.3 - 112.3 | 93.3 - 112.3 | 93.3 - 112.3 |
Table 3: Precision and Accuracy.[1]
Signaling Pathway of Rosiglitazone Metabolism
The following diagram illustrates the metabolic pathway of rosiglitazone.
Caption: Metabolic pathway of rosiglitazone to its major metabolites.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of rosiglitazone and its major metabolites in human plasma. The simple sample preparation and short run time make it well-suited for high-throughput analysis in clinical and preclinical pharmacokinetic studies. The method has been successfully validated and applied to a pharmacokinetic study.[1]
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Standards
Welcome to the technical support center for troubleshooting isotopic exchange in deuterated standards. This resource is designed for researchers, scientists, and drug development professionals who utilize deuterated internal standards in their analytical workflows, particularly in mass spectrometry-based applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and integrity of deuterated standards.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for my deuterated standards?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on your standard molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, matrix).[1] This is a significant concern because it alters the mass of your internal standard, which can lead to inaccurate quantification in mass spectrometry analysis. The loss of deuterium can result in an underestimation of the internal standard concentration, leading to an overestimation of the analyte concentration. In severe cases, complete loss of deuterium can generate a "false positive" signal for the unlabeled analyte.[2]
Q2: What are the primary factors that promote unwanted isotopic exchange?
Several factors can influence the rate of isotopic exchange. The most critical are:
-
pH: Both acidic and basic conditions can catalyze H/D exchange. The minimum rate of exchange for many compounds is typically observed in the pH range of 2.5 to 3.[1]
-
Temperature: Higher temperatures accelerate the rate of exchange.[3][4]
-
Solvent Composition: Protic solvents (e.g., water, methanol) are sources of hydrogen and can facilitate exchange. The presence of organic modifiers in chromatography can also influence exchange rates.[5]
-
Location of the Deuterium Label: The position of the deuterium atom on the molecule is crucial. Deuterium atoms on heteroatoms (O, N, S) or on carbons adjacent to carbonyl groups are generally more susceptible to exchange.[6]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can also contribute to exchange.[7]
Q3: I'm observing a gradual decrease in the signal of my deuterated internal standard over a series of injections. Could this be due to isotopic exchange?
A progressive loss of the deuterated internal standard signal can indeed be an indication of isotopic exchange, especially if the standard is stored in a protic solvent or at a non-optimal pH for an extended period. This phenomenon, often referred to as "back-exchange," occurs when the deuterated standard is exposed to a hydrogen-rich environment, such as the LC mobile phase.[3][8] To confirm this, you can perform a stability study by incubating the standard in the mobile phase and analyzing it at different time points.
Q4: My deuterated standard appears to be co-eluting slightly earlier than the non-deuterated analyte in my LC-MS analysis. Is this normal?
Yes, a slight shift in retention time between a deuterated standard and its non-deuterated counterpart is a known phenomenon called the "chromatographic isotope effect."[9] Typically, deuterated compounds are slightly less retentive on reversed-phase columns and therefore elute slightly earlier.[9][10][11] While often minor, this shift can be problematic if it leads to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement.[7]
Troubleshooting Guides
Issue 1: Suspected Loss of Deuterium from the Internal Standard
Symptoms:
-
Decreasing internal standard peak area over time.
-
Inaccurate and imprecise quantitative results.
-
Appearance of a peak at the mass of the unlabeled analyte in the internal standard solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected deuterium loss.
Detailed Steps:
-
Review Storage and Handling Procedures:
-
Solvent: Are you storing your stock or working solutions in protic solvents (e.g., water, methanol)? Consider switching to an aprotic solvent (e.g., acetonitrile, DMSO) for long-term storage if the compound's solubility allows.
-
pH: Avoid strongly acidic or basic conditions. Buffer solutions to a neutral pH if possible.[1]
-
Temperature: Store standards at the lowest practical temperature to slow down the exchange rate.
-
-
Conduct a Stability Study:
-
Prepare a solution of the deuterated standard in your typical sample diluent and mobile phase.
-
Analyze the solution immediately after preparation (t=0) and then at regular intervals over a period that reflects your typical experimental run time (e.g., 1, 4, 8, 24 hours).
-
Monitor the peak area of the deuterated standard and look for any new peaks corresponding to the unlabeled analyte.
-
-
Confirm Mass Shift via Mass Spectrometry:
-
Acquire a full-scan mass spectrum of an aged standard solution.
-
Look for ions corresponding to the loss of one or more deuterium atoms.
-
-
Implement Corrective Actions:
-
Optimize Storage: Based on your stability study, adjust the storage solvent, pH, and temperature to minimize exchange.
-
Choose a More Stable Standard: If the exchange is inherent to the molecule's structure, consider purchasing a standard with deuterium labels on more stable positions (e.g., on a carbon atom not adjacent to a heteroatom or carbonyl group).[6] Carbon-13 or Nitrogen-15 labeled standards are not susceptible to this type of exchange and are a reliable alternative.[6]
-
Fresh Preparations: Prepare working solutions of your deuterated standard more frequently to minimize the time they are exposed to exchange-promoting conditions.
-
Issue 2: Chromatographic Shift Between Deuterated and Non-Deuterated Analytes
Symptoms:
-
Noticeable difference in retention times between the analyte and the deuterated internal standard.
-
Poor accuracy and precision, potentially due to differential matrix effects.
Troubleshooting Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. myadlm.org [myadlm.org]
- 8. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Technical Support Center: Optimizing ESI Source Parameters for 5-Hydroxy Rosiglitazone-d4 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Electrospray Ionization (ESI) source parameters for the analysis of 5-Hydroxy Rosiglitazone-d4.
Frequently Asked Questions (FAQs)
Q1: What are the typical initial ESI source parameters for analyzing this compound?
A1: For initial analysis of this compound in positive ion mode, you can start with the following parameters. These should be considered as a starting point and will likely require further optimization for your specific instrument and sample matrix.
| Parameter | Typical Starting Value |
| Ionization Mode | Positive Electrospray (ESI+) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Nebulizer Gas Pressure | 30 - 50 psi |
| Drying Gas Flow | 8 - 12 L/min |
| Drying Gas Temperature | 300 - 350 °C |
| Sheath Gas Flow | 8 - 12 L/min |
| Sheath Gas Temperature | 250 - 350 °C |
| m/z Transition | Precursor Ion (Q1): ~378.2 m/z, Product Ion (Q3): ~151.1 m/z |
Q2: I am observing a weak or no signal for this compound. What are the common causes and how can I troubleshoot this?
A2: A weak or absent signal can stem from several factors. Follow this troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for weak or no signal.
Common causes include:
-
Incorrect Mass Spectrometer Settings: Ensure the instrument is properly tuned and calibrated. Verify that the correct m/z transitions for this compound are being monitored.
-
Suboptimal ESI Source Parameters: Systematically optimize parameters such as capillary voltage, nebulizer pressure, and gas temperatures.[1][2]
-
Chromatography Issues: Confirm that the analyte is eluting from the column and that the mobile phase composition is appropriate for ionization.
-
Sample Concentration and Integrity: The concentration of your analyte may be too low.[3] Ensure the sample has not degraded.
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of the target analyte.[4][5][6][7] Consider improving sample cleanup or adjusting chromatography to separate the analyte from interfering compounds.
Q3: My signal for this compound is unstable and fluctuating. What should I check?
A3: An unstable signal, often observed as a noisy baseline or erratic peak intensities, can be caused by several factors.
Caption: Troubleshooting workflow for an unstable ESI signal.
Key areas to investigate are:
-
Unstable Electrospray: Visually inspect the spray coming from the ESI probe. It should be a fine, consistent mist. An inconsistent or sputtering spray can be caused by a blockage in the capillary, improper positioning of the probe, or issues with the solvent flow.[8]
-
Inconsistent LC Flow: Fluctuations in the LC pump pressure can lead to an unstable spray.
-
Gas Supply Issues: Ensure a consistent and high-purity nitrogen supply for both the nebulizer and drying gases.
-
Contaminated ESI Source: A dirty ion source, particularly the capillary tip and the orifice/cone, can cause signal instability. Regular cleaning is crucial.
Q4: I am observing unexpected adducts with my this compound peak. How can I minimize these?
A4: Adduct formation is common in ESI-MS and can complicate data analysis.[9][10][11][12] For this compound, you might observe adducts such as [M+Na]+, [M+K]+, or [M+NH4]+ in addition to the desired [M+H]+ ion.
To minimize unwanted adducts:
-
Use High-Purity Solvents and Additives: Ensure your mobile phase components are of high purity to reduce the presence of sodium and potassium salts.
-
Optimize Mobile Phase Additives: The addition of a small amount of an acid, such as 0.1% formic acid, can promote the formation of the protonated molecule ([M+H]+) and reduce cation adduction.
-
Clean Glassware and System: Use plasticware where possible, as glassware can be a source of sodium ions.[12] Regularly flush the LC system to remove salt buildup.
-
Optimize Cone/Orifice Voltage: Adjusting the cone or orifice voltage can sometimes help to dissociate weaker adducts, favoring the protonated molecule.
Q5: My deuterated internal standard (this compound) is not co-eluting perfectly with the non-deuterated analyte. Is this a problem and what can I do?
A5: It is a known phenomenon that deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[13][14] While a small shift may not be problematic, a significant separation can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising quantification accuracy.[14]
To address this:
-
Optimize Chromatography: Adjusting the gradient profile or mobile phase composition may help to improve co-elution.
-
Evaluate Matrix Effects: It is crucial to validate that the matrix effect is consistent across the elution window of both the analyte and the internal standard.
-
Consider Alternative Internal Standards: If co-elution cannot be achieved and differential matrix effects are observed, using a stable isotope-labeled internal standard with a heavier isotope like 13C may be a better option as they tend to have closer co-elution profiles.
Troubleshooting Guides
Guide 1: Low Signal Intensity
| Symptom | Possible Cause | Recommended Action |
| No peak observed for this compound | Incorrect m/z transition monitored. | Verify the precursor and product ion m/z values for this compound. |
| Analyte not eluting from the LC column. | Check for column clogging, incorrect mobile phase, or sample precipitation. | |
| ESI source is not generating ions. | Check capillary voltage, gas flows, and ensure the ESI probe is not blocked. | |
| Signal intensity is very low | Suboptimal source parameters. | Perform a systematic optimization of capillary voltage, gas temperatures, and flow rates. |
| Ion suppression from the sample matrix. | Improve sample preparation (e.g., solid-phase extraction) to remove interfering components. Adjust chromatography to separate the analyte from the suppression zone.[4][5][6][7] | |
| Low sample concentration. | Concentrate the sample or inject a larger volume if possible.[3] |
Guide 2: Unstable Signal and High Baseline Noise
| Symptom | Possible Cause | Recommended Action |
| Fluctuating signal intensity | Unstable ESI spray. | Visually inspect the spray. Clean or replace the ESI capillary if it is clogged. Ensure a stable LC flow.[8] |
| Inconsistent gas supply. | Check the nitrogen gas source for pressure fluctuations. | |
| High baseline noise | Contaminated ion source or optics. | Clean the ESI source components (cone/orifice, capillary). |
| Mobile phase contamination. | Prepare fresh mobile phase with high-purity solvents and additives. | |
| Electrical interference. | Check for proper grounding of the LC-MS system. |
Experimental Protocols
Protocol 1: ESI Source Parameter Optimization for this compound
This protocol describes a systematic approach to optimize key ESI source parameters using a constant infusion of this compound.
Objective: To determine the optimal ESI source parameters for maximizing the signal intensity of this compound.
Materials:
-
This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid).
-
Syringe pump.
-
LC-MS/MS system with an ESI source.
Procedure:
-
System Preparation:
-
Set up the mass spectrometer to monitor the primary transition for this compound (e.g., Q1: 378.2 m/z, Q3: 151.1 m/z).
-
Use a T-junction to introduce the standard solution into the mobile phase flow from the LC pump, or infuse directly into the ESI source.
-
-
Infusion:
-
Infuse the this compound standard solution at a constant flow rate (e.g., 10 µL/min).
-
-
Parameter Optimization (one-at-a-time):
-
Capillary Voltage: While keeping other parameters constant at their initial settings, vary the capillary voltage (e.g., from 2.5 kV to 5.0 kV in 0.5 kV increments). Record the signal intensity at each step and identify the voltage that provides the maximum response.
-
Nebulizer Gas Pressure: Set the capillary voltage to its optimum. Vary the nebulizer gas pressure (e.g., from 20 to 60 psi in 5 psi increments) and record the signal intensity to find the optimal pressure.
-
Drying Gas Temperature and Flow: With the optimized capillary voltage and nebulizer pressure, sequentially optimize the drying gas temperature (e.g., from 250 °C to 400 °C in 25 °C increments) and then the drying gas flow rate (e.g., from 6 to 14 L/min in 2 L/min increments).
-
Sheath Gas Temperature and Flow: Similarly, optimize the sheath gas temperature and flow rate if applicable to your instrument.
-
-
Final Evaluation:
-
Set all parameters to their determined optimal values and record the final, stable signal intensity.
-
Data Presentation:
| Parameter | Tested Range | Optimal Value | Signal Intensity (arbitrary units) |
| Capillary Voltage (kV) | 2.5 - 5.0 | 4.0 | 1.2 x 10^6 |
| Nebulizer Pressure (psi) | 20 - 60 | 45 | 1.5 x 10^6 |
| Drying Gas Temp (°C) | 250 - 400 | 325 | 1.8 x 10^6 |
| Drying Gas Flow (L/min) | 6 - 14 | 10 | 2.1 x 10^6 |
Protocol 2: Evaluation of Matrix Effects
This protocol outlines a method to assess the impact of the sample matrix on the ionization of this compound.
Objective: To determine the presence and extent of ion suppression or enhancement for this compound in a given biological matrix.
Materials:
-
This compound standard solution.
-
Blank biological matrix (e.g., plasma, urine) from a control source.
-
Sample processing reagents (e.g., acetonitrile for protein precipitation).
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the this compound standard into the mobile phase or reconstitution solvent to a known concentration.
-
Set B (Post-Extraction Spike): Process a blank matrix sample through your entire sample preparation procedure. In the final step, spike the processed blank extract with the this compound standard to the same concentration as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the this compound standard to the same concentration as in Set A before starting the sample preparation procedure.
-
-
LC-MS/MS Analysis:
-
Analyze multiple replicates (e.g., n=3-5) of each sample set using the optimized LC-MS/MS method.
-
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Data Presentation:
| Sample Set | Mean Peak Area | %RSD |
| A (Neat) | 250,000 | 3.5 |
| B (Post-Extraction Spike) | 175,000 | 4.2 |
| C (Pre-Extraction Spike) | 168,000 | 4.5 |
| Calculated Matrix Effect (%) | 70% (Ion Suppression) | |
| Calculated Recovery (%) | 96% |
A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).
References
- 1. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selectscience.net [selectscience.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. support.waters.com [support.waters.com]
- 9. support.waters.com [support.waters.com]
- 10. providiongroup.com [providiongroup.com]
- 11. acdlabs.com [acdlabs.com]
- 12. learning.sepscience.com [learning.sepscience.com]
- 13. mdpi.com [mdpi.com]
- 14. myadlm.org [myadlm.org]
Technical Support Center: Optimizing Rosiglitazone Metabolite Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve peak shape and resolution during the liquid chromatography-mass spectrometry (LC-MS) analysis of rosiglitazone and its metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the chromatographic analysis of rosiglitazone and its metabolites.
Q1: What are the most common peak shape problems observed for rosiglitazone and its metabolites, and what causes them?
A1: The most frequently encountered peak shape issues are peak tailing and broadening.
-
Peak Tailing: This is often observed as an asymmetrical peak with a "tail" extending from the peak maximum. For rosiglitazone and its metabolites, which contain basic nitrogen atoms, a primary cause is secondary interactions with acidic silanol groups on the surface of silica-based columns. Other causes can include column overload, where too much sample is injected, or a mismatch between the sample solvent and the mobile phase.
-
Peak Broadening: This results in wider peaks with lower intensity, leading to reduced resolution and sensitivity. Potential causes include column degradation, excessive extra-column volume (e.g., from long tubing), or a mobile phase with incorrect composition or pH.
Q2: My chromatogram shows significant peak tailing for rosiglitazone and its hydroxylated metabolite. How can I improve the peak symmetry?
A2: To mitigate peak tailing, consider the following strategies:
-
Mobile Phase pH Adjustment: Rosiglitazone and its metabolites are ionizable. Operating the mobile phase at a low pH (e.g., using 0.1% formic acid) can suppress the ionization of residual silanol groups on the column, thereby reducing undesirable secondary interactions. A mobile phase pH of around 4.0 has been shown to be effective.[1]
-
Use of Mobile Phase Additives: Incorporating a buffer, such as ammonium acetate or ammonium formate, can help maintain a consistent pH and mask silanol interactions.[2][3] For basic compounds, a small amount of a competing base like triethylamine can be added to the mobile phase, though this is less common with modern columns and may suppress MS signal.
-
Column Selection: Employing a high-purity, end-capped C18 column can significantly reduce peak tailing by minimizing the number of accessible free silanol groups.
-
Sample Concentration and Injection Volume: Overloading the column is a common cause of peak tailing. Try reducing the sample concentration or the injection volume.
-
Organic Modifier Ratio: The ratio of organic solvent (e.g., acetonitrile) to the aqueous phase can impact peak shape. Experiment with different ratios; for instance, a 50:50 (v/v) mixture of acetonitrile and water has been reported to produce symmetric peaks for rosiglitazone.[4]
Q3: I am having difficulty resolving the N-desmethyl and p-hydroxy metabolites of rosiglitazone. What steps can I take to improve resolution?
A3: Achieving good resolution between structurally similar metabolites requires careful optimization of the chromatographic conditions:
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Gradient Elution: If you are using an isocratic method, switching to a shallow gradient elution can often improve the separation of closely eluting compounds.
-
Mobile Phase Composition: Fine-tuning the mobile phase can alter selectivity.
-
Organic Solvent: Switching from acetonitrile to methanol, or using a combination of both, can change the elution order and improve resolution.
-
pH: Adjusting the mobile phase pH can alter the ionization state of the metabolites, potentially leading to differential retention and better separation.
-
-
Column Chemistry: If a standard C18 column is not providing adequate resolution, consider a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivities.
-
Temperature: Operating the column at a slightly elevated temperature (e.g., 30-40 °C) can improve efficiency and may enhance resolution. However, be mindful that temperature can also affect the stability of the analytes.
Q4: Can you provide a starting point for a robust LC-MS/MS method for the simultaneous analysis of rosiglitazone and its major metabolites?
A4: A number of successful methods have been published. A common approach involves reversed-phase chromatography coupled with tandem mass spectrometry. A detailed protocol is provided in the "Experimental Protocols" section below.
Data Presentation
The following tables summarize key parameters from published methods for the analysis of rosiglitazone and its metabolites, providing a comparative overview.
Table 1: Summary of Chromatographic Conditions for Rosiglitazone and Metabolite Analysis
| Parameter | Method 1[5] | Method 2[2] | Method 3[1] | Method 4[4] |
| Column | Luna C18 (100 x 2.0 mm, 3 µm) | Gemini C18 (50 x 4.6 mm, 3 µm) | Nova-Pak C18 (150 x 4.6 mm, 4 µm) | Phenomenex C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 60:40 (v/v) Acetonitrile / 0.1% Formic Acid (aq) | 90:10 (v/v) Acetonitrile / 10 mM Ammonium Formate (pH 4.0) | 25:75 (v/v) Acetonitrile / 30 mM Ammonium Acetate (pH 4.0) | 50:50 (v/v) Acetonitrile / Water |
| Flow Rate | 0.2 mL/min | 0.8 mL/min | Not Specified | 1.0 mL/min |
| Detection | MS/MS (ESI+) | MS/MS (ESI+) | MS/MS (ESI+) | UV (228 nm) |
Table 2: Mass Spectrometry Parameters for Rosiglitazone and its Major Metabolites[5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Rosiglitazone | 358.1 | 135.1 |
| N-desmethyl rosiglitazone | 344.2 | 121.1 |
| p-hydroxy rosiglitazone | 374.1 | 151.1 |
| Rosiglitazone-d3 (IS) | 361.1 | 138.1 |
Experimental Protocols
Detailed Protocol for Simultaneous Quantification of Rosiglitazone, N-desmethyl Rosiglitazone, and p-hydroxy Rosiglitazone in Human Plasma by LC-MS/MS[5]
This protocol is adapted from a validated method for the analysis of rosiglitazone and its major metabolites.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., 40 ng/mL rosiglitazone-d3).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Luna C18, 100 x 2.0 mm, 3 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of 60% acetonitrile and 40% aqueous 0.1% formic acid.
-
Flow Rate: 0.2 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 10 µL
-
Total Run Time: 2.5 minutes per sample
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 4000)
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Ion Transitions:
-
Rosiglitazone: m/z 358.1 → 135.1
-
N-desmethyl rosiglitazone: m/z 344.2 → 121.1
-
p-hydroxy rosiglitazone: m/z 374.1 → 151.1
-
Rosiglitazone-d3 (Internal Standard): m/z 361.1 → 138.1
-
-
Source Parameters: Optimize source-dependent parameters (e.g., ion spray voltage, source temperature, gas flows) according to the specific instrument used.
Mandatory Visualizations
Rosiglitazone Metabolism Pathway
Caption: Metabolic pathway of rosiglitazone.
Experimental Workflow for Rosiglitazone Metabolite Analysis
Caption: Workflow for LC-MS/MS analysis.
Troubleshooting Logic for Peak Tailing
Caption: Logic for troubleshooting peak tailing.
References
- 1. LC-MS/MS method for the determination of rosiglitazone on rat dried blood spots and rat urine: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of rosiglitazone in rat plasma and tissues via LC-MS/MS: Method development, validation, and application in pharmacokinetic and tissue distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-Hydroxy Rosiglitazone-d4 LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for 5-Hydroxy Rosiglitazone-d4 in LC-MS/MS experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on identifying and mitigating ion suppression.
Frequently Asked Questions
Q1: What is ion suppression and why is it a concern for my this compound analysis?
A1: Ion suppression is the reduction in the ionization efficiency of an analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility of your results.[1][3] In electrospray ionization (ESI), which is commonly used for this type of analysis, co-eluting matrix components can compete with your analyte for charge or for access to the droplet surface, thereby suppressing its signal.[3][4][5]
Q2: I'm observing a sudden drop in sensitivity for this compound. Could this be ion suppression?
A2: Yes, a sudden or gradual decrease in sensitivity is a classic symptom of ion suppression.[1][6] This can occur as endogenous materials from your biological samples, such as phospholipids, salts, or proteins, accumulate in your LC-MS system over time.[6][7] It is also possible that a change in your sample collection or preparation has introduced new interfering substances.
Q3: How can I confirm that ion suppression is affecting my this compound signal?
A3: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[3][7] This involves continuously infusing a solution of this compound into the MS detector after the analytical column while injecting a blank matrix sample.[3][7] A dip in the baseline signal of your analyte at specific retention times indicates the elution of interfering compounds from the matrix that are causing ion suppression.[3]
Q4: My deuterated internal standard (this compound) is supposed to correct for matrix effects. Why am I still seeing issues?
A4: While stable isotope-labeled internal standards (SIL-IS) like this compound are excellent for correcting matrix effects, they are not foolproof.[8] One critical factor is the complete co-elution of the analyte and the internal standard.[4] Deuteration can sometimes cause a slight shift in retention time on reversed-phase columns, leading to incomplete co-elution.[4] If the analyte and the SIL-IS experience different matrix effects due to this separation, it can lead to inaccurate results.[4]
Troubleshooting Common Problems
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.[1][5] | 1. Improve Sample Preparation: Implement more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1][3][6] 2. Optimize Chromatography: Adjust the mobile phase composition or gradient to better separate this compound from the ion-suppressing region.[3][5] 3. Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can sometimes alleviate ion suppression, but be mindful of the impact on analyte concentration.[1][2] |
| High Variability in Results (%RSD) | Inconsistent Matrix Effects: The degree of ion suppression is varying between samples.[1][6] | 1. Ensure Complete Co-elution of Internal Standard: If using a deuterated standard, verify that it co-elutes perfectly with the analyte. A slight chromatographic separation can lead to differential matrix effects.[4] 2. Standardize Sample Collection and Handling: Inconsistencies in sample collection, storage, or preparation can introduce variability in the matrix composition. |
| Peak Tailing or Splitting | Matrix Overload or Column Contamination: High concentrations of matrix components can affect peak shape. | 1. Divert Flow: Use a divert valve to direct the early, unretained, and highly polar matrix components (like salts) to waste instead of the mass spectrometer.[6] 2. Implement a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.[6] 3. Column Washing: Incorporate a robust column wash step at the end of each run to remove strongly retained interferences.[6] |
| Unexpected Shift in Retention Time | Matrix-Induced Chromatographic Effects: The sample matrix can alter the chemical environment of the column, affecting retention. | 1. Evaluate Different Column Chemistries: Test alternative stationary phases that may offer different selectivity for your analyte and interfering matrix components. 2. Re-equilibrate the Column Thoroughly: Ensure the column is fully re-equilibrated to the initial mobile phase conditions before each injection. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of 5-Hydroxy Rosiglitazone and the investigation of ion suppression.
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This is a simple and rapid method for sample cleanup, though it may be more prone to ion suppression compared to more rigorous techniques.[3][9]
-
Sample Aliquoting: Take 100 µL of plasma sample.
-
Addition of Internal Standard: Add an appropriate volume of this compound internal standard working solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
This experiment helps to visualize the regions of ion suppression in your chromatogram.[3][7]
-
Prepare Infusion Solution: Prepare a solution of 5-Hydroxy Rosiglitazone at a concentration that gives a stable and moderate signal (e.g., 50 ng/mL).
-
System Setup:
-
Connect a syringe pump to a T-junction placed between the analytical column and the mass spectrometer's ion source.
-
Begin infusing the 5-Hydroxy Rosiglitazone solution at a low flow rate (e.g., 10 µL/min).
-
-
Acquire Baseline: Monitor the signal of 5-Hydroxy Rosiglitazone to establish a stable baseline.
-
Inject Blank Matrix: Inject a prepared blank plasma sample (processed using your standard sample preparation method).
-
Analyze Data: Observe the infused 5-Hydroxy Rosiglitazone signal during the chromatographic run. Any significant drop in the signal indicates a region of ion suppression.
Quantitative Data Summary
The following tables summarize typical LC-MS/MS parameters for the analysis of rosiglitazone and its metabolites, which can be adapted for this compound.
Table 1: Example LC Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | Luna C18 (100 mm x 2.0 mm, 3 µm)[10] | Zorbax SB-Phenyl (150 x 2.1 mm, 5 µm)[11] |
| Mobile Phase A | 0.1% Formic Acid in Water[10] | 10 mM Ammonium Acetate with 0.02% TFA in Water (pH 3.0)[11] |
| Mobile Phase B | Acetonitrile[10] | Acetonitrile[11] |
| Gradient/Isocratic | Isocratic: 60:40 (B:A)[10] | Isocratic: 60:40 (B:A)[11] |
| Flow Rate | 0.2 mL/min[10] | 0.3 mL/min[11] |
| Column Temperature | Ambient | Ambient |
| Injection Volume | 10 µL | 10 µL |
Table 2: Example MS/MS Parameters (Positive ESI)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Rosiglitazone | 358.1 | 135.1 | [10] |
| N-desmethyl Rosiglitazone | 344.2 | 121.1 | [10] |
| p-hydroxy Rosiglitazone | 374.1 | 151.1 | [10] |
| Rosiglitazone-d3 (IS) | 361.1 | 138.1 | [10] |
Visualizations
The following diagrams illustrate key concepts and workflows for minimizing ion suppression in the LC-MS/MS analysis of this compound.
Caption: Mechanism of Ion Suppression in the ESI Source.
Caption: Troubleshooting workflow for ion suppression issues.
Caption: General workflow for this compound analysis.
References
- 1. providiongroup.com [providiongroup.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. longdom.org [longdom.org]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
stability issues with 5-Hydroxy Rosiglitazone-d4 in acidic or basic solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 5-Hydroxy Rosiglitazone-d4 in acidic and basic solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
A1: this compound, as a stable isotope-labeled internal standard, is generally stable under recommended storage conditions, typically in an organic solvent at low temperatures.[1][2][3][4][5][6] However, its stability can be compromised in acidic or basic aqueous solutions, especially at elevated temperatures. The thiazolidinedione ring system, present in rosiglitazone and its metabolites, is known to be susceptible to hydrolysis.
Q2: I have dissolved this compound in an acidic solution for my experiment and see unexpected peaks in my LC-MS analysis. What could be the cause?
A2: Exposure to acidic conditions, particularly with heating, can lead to the degradation of this compound. Studies on the parent compound, rosiglitazone, have shown that it degrades in acidic media, forming degradation products. It is likely that this compound undergoes similar degradation.
Q3: Is this compound more stable in basic or acidic solutions?
A3: Based on forced degradation studies of rosiglitazone, it appears to be more susceptible to degradation under basic conditions. One study reported complete degradation of rosiglitazone in 1 N NaOH. While another study on a similar compound, pioglitazone, also showed significant degradation (60-80%) in alkaline conditions.[7] Acidic conditions can also cause degradation, though potentially to a lesser extent depending on the specific conditions.
Q4: What are the likely degradation products of this compound in acidic or basic solutions?
A4: While specific degradation products for this compound have not been detailed in the available literature, hydrolysis of the thiazolidinedione ring is a probable degradation pathway. For a similar compound, pioglitazone, base degradation led to the formation of 3-(4-(2-(5-ethylpyridine-2yl) ethoxy) phenyl)-2-mercaptopropanoic acid and a disulfide dimer of this compound.[8] It is plausible that this compound would form analogous products.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound in acidic or basic solutions.
Issue 1: Loss of Analyte Peak and Appearance of Unknown Peaks in Acidic Solution
-
Symptom: After preparing or storing this compound in an acidic solution (e.g., for sample extraction or mobile phase preparation), you observe a significant decrease in the analyte's peak area/height and the emergence of one or more new peaks in your chromatogram.
-
Possible Cause: Acid-catalyzed hydrolysis of the thiazolidinedione ring of this compound.
-
Troubleshooting Steps:
-
Minimize Exposure Time: Prepare your solutions fresh and use them as quickly as possible. Avoid prolonged storage in acidic media.
-
Control Temperature: Perform all experimental steps at room temperature or below, if possible. Avoid heating acidic solutions containing the analyte.
-
pH Adjustment: If your protocol allows, adjust the pH to be as close to neutral as possible immediately after any required acidic step.
-
Investigate Degradation: If feasible, use LC-MS/MS to characterize the unknown peaks to confirm if they are degradation products.
-
Issue 2: Rapid Disappearance of Analyte in Basic Solution
-
Symptom: When this compound is exposed to a basic solution (e.g., pH > 8), its concentration rapidly decreases, and you may see multiple degradation peaks that may also change over time.
-
Possible Cause: Base-catalyzed hydrolysis of the thiazolidinedione ring, which is often more rapid and extensive than acid hydrolysis for this class of compounds.
-
Troubleshooting Steps:
-
Avoid Basic Conditions: If possible, modify your experimental protocol to avoid strongly basic conditions.
-
Use a Weaker Base: If a basic pH is necessary, consider using a weaker or buffer-controlled base and the lowest possible concentration.
-
Immediate Analysis: Analyze samples immediately after preparation in any basic solution.
-
Quenching: If the experimental design permits, neutralize the solution with an appropriate acid as soon as the intended reaction or extraction is complete.
-
Data on Forced Degradation of Rosiglitazone
The following table summarizes findings from forced degradation studies on the parent compound, Rosiglitazone. This data can serve as a proxy for understanding the potential stability issues with this compound.
| Stress Condition | Reagent Concentration | Exposure Time | Temperature | Observed Degradation |
| Acidic | 1 N HCl | Reflux | Not Specified | Formation of two degradation products |
| Basic | 1 N NaOH | Not Specified | Not Specified | Complete degradation |
| Basic (Pioglitazone) | 1 N NaOH | 2-3 hours | Reflux | 60-80% degradation |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol provides a general framework for assessing the stability of a compound like this compound under various stress conditions.[9]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with 1 N NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 1 N HCl, and dilute with the mobile phase for analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method. Compare the results with an unstressed control sample.
Visualizations
Potential Degradation Pathway of this compound
Caption: Potential degradation pathway of this compound via hydrolysis.
Troubleshooting Workflow for Stability Issues
Caption: A logical workflow for troubleshooting unexpected peaks in analysis.
References
- 1. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Rosiglitazone - Wikipedia [en.wikipedia.org]
- 4. 182.160.97.198:8080 [182.160.97.198:8080]
- 5. chalcogen.ro [chalcogen.ro]
- 6. Identification, isolation and characterization of potential degradation products in pioglitazone hydrochloride drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. ajpsonline.com [ajpsonline.com]
Technical Support Center: 5-Hydroxy Rosiglitazone-d4 Internal Standard
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice to ensure the chemical and isotopic purity of 5-Hydroxy Rosiglitazone-d4, a critical internal standard for quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used? A1: this compound is the deuterium-labeled form of 5-Hydroxy Rosiglitazone, a major metabolite of the antidiabetic drug Rosiglitazone.[1][2][3] It is primarily used as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.[4] Using a SIL-IS is the preferred method for correcting variability during sample preparation and analysis, as it shares very similar chemical and physical properties with the unlabeled analyte.[4][5]
Q2: Why is the purity of the this compound internal standard so critical? A2: The purity of an internal standard is paramount for the accuracy and reliability of quantitative data.[6][7] There are two key types of purity to consider:
-
Chemical Purity: Refers to the absence of other compounds, such as synthesis byproducts or related impurities.[8][9] These impurities can cause interfering signals in the analytical method.[9]
-
Isotopic Purity (or Isotopic Enrichment): Refers to the percentage of the deuterated (d4) form relative to the unlabeled (d0) form and other isotopic variants (d1, d2, d3, etc.).[5] A significant presence of the unlabeled analyte (d0) in the internal standard solution can artificially inflate the measured concentration of the analyte, especially at the lower limit of quantification (LLOQ).[7][10]
Q3: What are the common impurities associated with Rosiglitazone and its derivatives? A3: Impurities can arise from the synthesis process. For Rosiglitazone, a common reactant impurity is 2,4-thiazolidinedione.[8] Other potential impurities could include isomers or byproducts from side reactions during synthesis.[1] When assessing the purity of this compound, it is crucial to consider potential cross-contamination from unlabeled Rosiglitazone and its other metabolites, such as N-desmethyl Rosiglitazone.[2][11]
Q4: What are the primary analytical techniques for assessing the purity of this compound? A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD): Primarily used to determine chemical purity by separating the main compound from any non-labeled, structurally different impurities.[8][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The gold standard for assessing both chemical and isotopic purity. It can separate impurities chromatographically and differentiate them based on their mass-to-charge ratio (m/z), allowing for the quantification of the unlabeled analyte within the deuterated standard.[4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for confirming the structural integrity of the molecule, determining the specific positions of the deuterium labels, and providing insights into the isotopic enrichment.[6][13][14][15]
Q5: What are the acceptable purity and interference levels for an internal standard in regulated bioanalysis? A5: Regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation, provide specific acceptance criteria.[4] The contribution of the internal standard (IS) to the analyte signal (and vice versa) must be minimal.[4]
-
The interference from the IS at its working concentration on the analyte signal should be ≤ 20% of the analyte response at the LLOQ.[4]
-
The interference from the analyte at the upper limit of quantification (ULOQ) on the IS signal should be ≤ 5% of the mean IS response in blank samples.[4]
Troubleshooting Guide
This section addresses common issues encountered during the use of this compound internal standard.
Problem 1: An unexpected peak is observed at the retention time of the unlabeled analyte (5-Hydroxy Rosiglitazone) in blank samples spiked only with the internal standard.
| Potential Cause | Troubleshooting Step |
| Significant d0 Impurity: The this compound lot contains a high percentage of the unlabeled (d0) analyte.[7][10] | 1. Quantify the d0 content: Use a high-resolution mass spectrometer to determine the isotopic distribution (d0, d1, d2, d3, d4, etc.).[16][17] 2. Check acceptance criteria: Ensure the d0 contribution is ≤ 20% of the LLOQ response.[4] 3. Contact the supplier: If the d0 level is unacceptably high, contact the supplier for a new, higher-purity lot. |
| In-source Fragmentation: The deuterated standard is fragmenting in the mass spectrometer's ion source to produce a fragment ion that is isobaric with the analyte's molecular ion. | 1. Optimize MS source conditions: Adjust parameters like cone voltage or collision energy to minimize fragmentation. 2. Select different precursor/product ion transitions: Choose MRM transitions that are unique to the analyte and the internal standard to avoid cross-talk.[5] |
| Contamination: The analytical system (e.g., autosampler, column, mobile phase) is contaminated with the unlabeled analyte. | 1. System flush: Thoroughly flush the entire LC system. 2. Inject solvent blanks: Run multiple solvent blanks to ensure the system is clean. 3. Use fresh solvents: Prepare fresh mobile phases and reconstitution solvents. |
Problem 2: The internal standard response is highly variable across a batch of samples.
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting: Inaccurate or inconsistent addition of the internal standard solution to the samples.[10] | 1. Verify pipette calibration: Ensure all pipettes are properly calibrated. 2. Review sample preparation procedure: Ensure the IS is added consistently at the same step for all samples and standards. |
| Matrix Effects: Ion suppression or enhancement is affecting the internal standard's signal differently across samples.[4][18] | 1. Improve sample cleanup: Use a more effective extraction method (e.g., SPE instead of protein precipitation) to remove interfering matrix components.[18] 2. Check for co-elution: Ensure the internal standard elutes as closely as possible to the analyte to compensate for matrix effects.[4] 3. Dilute the sample: If possible, diluting the sample can minimize matrix effects. |
| Poor Stability: The internal standard is degrading in the processed samples (e.g., in the autosampler). | 1. Conduct stability tests: Assess the stability of the IS in the final extraction solvent over the expected duration of the analytical run. 2. Control autosampler temperature: Keep the autosampler at a low, controlled temperature (e.g., 4°C). |
Problem 3: The isotopic distribution of the internal standard appears to change over time (potential H/D back-exchange).
| Potential Cause | Troubleshooting Step |
| Unstable Deuterium Labels: The deuterium atoms are located at exchangeable positions (e.g., on a hydroxyl or amine group) and are being replaced by hydrogen atoms from the solvent.[4][5] | 1. Review the certificate of analysis: Confirm the location of the deuterium labels from the manufacturer's documentation. The d4 label on the ethylene chain of this compound is generally stable.[19][20] 2. Control pH: Avoid extreme pH conditions in mobile phases or sample processing solutions that could facilitate exchange. 3. Use aprotic solvents: Where possible in sample preparation, use aprotic solvents. |
Purity Assessment Workflow & Troubleshooting Logic
The following diagrams illustrate the recommended workflow for verifying the purity of a new lot of this compound and a decision tree for troubleshooting common issues.
Caption: Workflow for verifying the purity of a new internal standard lot.
Caption: Decision tree for troubleshooting internal standard-related issues.
Key Experimental Protocols
Protocol 1: Chemical Purity Assessment by HPLC-UV
This protocol outlines a general method to assess the presence of non-isomeric, UV-active chemical impurities.
-
Instrumentation: A standard HPLC system with a C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size) and a UV/DAD detector.[12]
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.02 M phosphate buffer, pH 5) is often effective.[12] A typical gradient might run from 20% to 80% acetonitrile over 20 minutes.
-
Detection Wavelength: Monitor at a wavelength where Rosiglitazone and its metabolites have significant absorbance, such as 235 nm or 247 nm.[12][21]
-
Sample Preparation: Prepare a high-concentration solution of the this compound standard (e.g., 100 µg/mL) in the mobile phase.
-
Injection: Inject 10-20 µL of the sample solution.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks. The main peak should typically be >98% for high-purity standards.
Protocol 2: Isotopic Purity Assessment by LC-MS/MS
This protocol is to determine the isotopic distribution and quantify the amount of unlabeled (d0) analyte.
-
Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Chromatography: Use a method that provides good separation of 5-Hydroxy Rosiglitazone from any potential isomers. An isocratic mobile phase of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v) on a C18 column can be effective.[11]
-
Ionization: Use positive electrospray ionization (ESI+).[11]
-
MS Analysis (Full Scan): For a high-resolution MS (HRMS), acquire full scan data to observe the isotopic cluster of the protonated molecule [M+H]+. The expected m/z for the d4 standard is ~378.1, while the d0 analyte is ~374.1.[11][22]
-
MS Analysis (MRM): For a triple quadrupole MS, set up selected reaction monitoring (SRM) transitions for both the d4 standard and the d0 analyte.
-
5-Hydroxy Rosiglitazone (d0): m/z 374.1 → 151.1[11]
-
This compound (d4): m/z 378.1 → 151.1 (or another suitable fragment)
-
-
Sample Preparation: Prepare a solution of the internal standard at its working concentration.
-
Data Analysis:
-
HRMS: Integrate the peak areas for each isotopologue (d0, d1, d2, d3, d4) from the extracted ion chromatograms. Calculate the percentage of each relative to the sum of all isotopologues.
-
MRM: Inject a blank sample spiked only with the d4 internal standard. Measure the peak area in the d0 analyte transition. This area represents the contribution from the unlabeled impurity. Compare this response to the response of an actual LLOQ sample to ensure it meets the <20% criterion.[4]
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for purity assessment.
Table 1: Typical LC-MS/MS Parameters
| Parameter | 5-Hydroxy Rosiglitazone (Analyte) | This compound (IS) |
| Precursor Ion (m/z) | 374.1 | 378.1 |
| Product Ion (m/z) | 151.1 | 151.1 or 155.1 |
| Ionization Mode | ESI+ | ESI+ |
Note: Specific m/z values may vary slightly based on instrument calibration and adduct formation.
Table 2: Bioanalytical Method Acceptance Criteria for IS Interference (based on ICH M10)[4]
| Interference Check | Description | Acceptance Limit |
| IS contribution to Analyte | Response in the analyte channel for a blank sample spiked only with IS. | ≤ 20% of the LLOQ response |
| Analyte contribution to IS | Response in the IS channel for a sample containing the analyte at ULOQ (without IS). | ≤ 5% of the mean IS response |
Table 3: Potential Chemical Impurities and their Mass Difference from this compound
| Potential Impurity | Molecular Formula | Approximate Mass Difference (Da) from [M+H]+ of d4-IS |
| 5-Hydroxy Rosiglitazone (d0) | C₁₈H₁₉N₃O₄S | -4 |
| Rosiglitazone (unlabeled) | C₁₈H₁₉N₃O₃S | -20 |
| N-desmethyl Rosiglitazone | C₁₇H₁₇N₃O₃S | -34 |
| 2,4-Thiazolidinedione | C₃H₃NO₂S | -261 |
Note: This table is for illustrative purposes. Exact masses should be used for high-resolution analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. p-Hydroxy rosiglitazone | C18H19N3O4S | CID 9864316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. cerilliant.com [cerilliant.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. chromforum.org [chromforum.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of a repharsed phase- HPLC method for simultaneous determination of rosiglitazone and glimepiride in combined dosage forms and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 16. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chromforum.org [chromforum.org]
- 19. This compound | LGC Standards [lgcstandards.com]
- 20. This compound (1246817-46-8) for sale [vulcanchem.com]
- 21. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 22. Determination of rosiglitazone and 5-hydroxy rosiglitazone in rat plasma using LC-HRMS by direct and indirect quantitative analysis: a new approach for metabolite quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: 5-Hydroxy Rosiglitazone-d4 vs. ¹³C-labeled Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of drug metabolites, the choice of an appropriate internal standard is paramount to ensuring data accuracy and reliability. This guide provides an objective comparison of two common types of stable isotope-labeled internal standards, 5-Hydroxy Rosiglitazone-d4 and ¹³C-labeled 5-Hydroxy Rosiglitazone, for use in bioanalytical assays.
Internal standards are essential in mass spectrometry-based quantification to correct for variability during sample preparation and analysis. The ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency, thus perfectly mimicking the analyte's behavior. This guide delves into the performance characteristics of deuterated and carbon-13 labeled internal standards for 5-Hydroxy Rosiglitazone, a key metabolite of the antidiabetic drug rosiglitazone.
Executive Summary: Performance at a Glance
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis. While both deuterated and ¹³C-labeled standards offer significant advantages over structural analogs, there are key differences in their performance. ¹³C-labeled standards are generally considered the superior choice due to their greater isotopic stability and identical chromatographic behavior to the analyte.[1][2] Deuterated standards, while often more readily available and less expensive, can exhibit chromatographic shifts and a potential for back-exchange of deuterium atoms, which can compromise data accuracy.[3][4]
Quantitative Data Comparison
The following tables summarize the expected performance differences between this compound and ¹³C-labeled 5-Hydroxy Rosiglitazone based on typical bioanalytical validation experiments.
Table 1: Chromatographic and Mass Spectrometric Properties
| Parameter | This compound | ¹³C-labeled 5-Hydroxy Rosiglitazone | Rationale |
| Chromatographic Retention Time | Potential for slight shift (typically earlier elution) relative to the analyte. | Co-elutes perfectly with the analyte. | The substitution of hydrogen with the larger deuterium atom can lead to subtle changes in physicochemical properties, affecting chromatographic retention.[1] ¹³C labeling results in a molecule that is chemically and physically nearly identical to the analyte.[1] |
| Isotopic Stability | Generally stable, but can be susceptible to back-exchange in certain solvents or under specific pH conditions. | Highly stable with no risk of isotope exchange. | The carbon-carbon bond is stronger and less prone to exchange than a carbon-deuterium bond, especially when the deuterium is located at an exchangeable position.[1] |
| Mass Shift from Analyte | +4 Da | Typically +6 to +9 Da (depending on the number of ¹³C atoms) | A larger mass shift can be advantageous in minimizing potential cross-talk between the analyte and internal standard signals. |
| Correction for Matrix Effects | Good, but can be compromised if the retention time shifts significantly. | Excellent, as it experiences the same ionization suppression or enhancement as the analyte due to co-elution.[3] | The ability to correct for matrix effects is highly dependent on the co-elution of the internal standard and the analyte.[3] |
Table 2: Bioanalytical Method Validation Parameters (Representative Data)
| Parameter | This compound | ¹³C-labeled 5-Hydroxy Rosiglitazone | Acceptance Criteria (FDA/EMA) |
| Accuracy (% Bias) | -5.0% to +4.5% | -2.5% to +2.0% | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 8% | < 5% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Factor | 0.95 - 1.08 | 0.99 - 1.02 | CV of IS-normalized matrix factor ≤ 15% |
| Recovery | 85 ± 5% | 88 ± 3% | Consistent and reproducible |
Experimental Protocols
The following are detailed methodologies for key experiments to compare the performance of this compound and ¹³C-labeled internal standards.
Chromatographic Co-elution and Isotopic Stability
-
Objective: To assess the chromatographic separation of the internal standards from the analyte and to evaluate the isotopic stability of the deuterated standard.
-
Method:
-
Prepare solutions of 5-Hydroxy Rosiglitazone, this compound, and ¹³C-labeled 5-Hydroxy Rosiglitazone in a relevant biological matrix (e.g., human plasma).
-
Analyze the samples using a validated LC-MS/MS method.
-
Overlay the chromatograms of the analyte and each internal standard to visually inspect for any retention time shifts.
-
To assess isotopic stability, incubate the this compound standard in various solvents (e.g., acidic and basic mobile phases) and at different temperatures for an extended period. Analyze the samples and monitor for any decrease in the deuterated signal and a corresponding increase in the unlabeled analyte signal.
-
Bioanalytical Method Validation
-
Objective: To validate the bioanalytical method using each internal standard according to regulatory guidelines (e.g., FDA, EMA).
-
Method:
-
Sample Preparation: Spike known concentrations of 5-Hydroxy Rosiglitazone into a biological matrix. Add a constant concentration of either this compound or ¹³C-labeled 5-Hydroxy Rosiglitazone to all samples, including calibration standards and quality controls. Perform protein precipitation followed by liquid-liquid extraction or solid-phase extraction.
-
LC-MS/MS Analysis:
-
Chromatographic Conditions: Use a C18 reverse-phase column with a gradient elution of acetonitrile and water containing 0.1% formic acid.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization mode. Monitor the specific MRM transitions for 5-Hydroxy Rosiglitazone and each internal standard.
-
-
Validation Parameters:
-
Accuracy and Precision: Analyze quality control samples at low, medium, and high concentrations in multiple replicates on different days.
-
Matrix Effect: Compare the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.
-
Recovery: Compare the analyte response in pre-extraction spiked matrix samples to post-extraction spiked samples.
-
-
Visualizing the Rationale: Pathways and Workflows
To better understand the context of this comparison, the following diagrams illustrate the metabolic pathway of rosiglitazone and the general workflow for internal standard evaluation.
Conclusion and Recommendation
The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. For the quantification of 5-Hydroxy Rosiglitazone, a ¹³C-labeled internal standard is the superior choice. Its identical chromatographic behavior ensures the most accurate correction for matrix effects and other sources of variability.[1] While this compound can be a viable and more cost-effective alternative, careful validation is required to ensure the absence of chromatographic shifts and to confirm its isotopic stability under the specific assay conditions. Ultimately, the choice may depend on a balance of performance requirements, availability, and budget. For regulated bioanalysis where the highest level of accuracy and data integrity is required, the investment in a ¹³C-labeled internal standard is highly recommended.
References
assessing the accuracy and precision of 5-Hydroxy Rosiglitazone-d4 quantification
For researchers and drug development professionals, the accurate quantification of drug metabolites is paramount for robust pharmacokinetic and pharmacodynamic studies. This guide provides a comparative assessment of methodologies for the quantification of 5-Hydroxy Rosiglitazone, a primary metabolite of the antidiabetic drug Rosiglitazone. This analysis focuses on the accuracy and precision of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method and discusses the ideal internal standard for such assays.
Comparison of Analytical Methods
The gold standard for the quantification of small molecules like 5-Hydroxy Rosiglitazone in biological matrices is LC-MS/MS, owing to its high sensitivity and selectivity. A widely cited and robust method for the simultaneous quantification of Rosiglitazone and its major metabolites, including 5-Hydroxy Rosiglitazone (referred to as p-hydroxy rosiglitazone), was developed and validated by Kim et al. (2009).[1] This method serves as a benchmark for assessing the accuracy and precision of 5-Hydroxy Rosiglitazone quantification.
While the ideal internal standard for the quantification of a metabolite is its own stable isotope-labeled counterpart (e.g., 5-Hydroxy Rosiglitazone-d4), the study by Kim et al. successfully utilized a deuterated version of the parent drug, Rosiglitazone-d3. The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for matrix effects and variability in sample processing.
The use of this compound as an internal standard would theoretically provide the most accurate results as it would most closely mimic the chromatographic behavior and ionization characteristics of the unlabeled 5-Hydroxy Rosiglitazone. However, the data from the method using Rosiglitazone-d3 demonstrates that excellent accuracy and precision can still be achieved.
Quantitative Data Summary
The following tables summarize the accuracy and precision data from the validated LC-MS/MS method for the quantification of 5-Hydroxy Rosiglitazone in human plasma, as reported by Kim et al. (2009).[1]
Table 1: Precision and Accuracy for the Quantification of 5-Hydroxy Rosiglitazone
| Analyte | Spiked Plasma Concentration (ng/mL) | Measured Concentration (mean ± SD, n=5) (ng/mL) | Precision (%CV) | Accuracy (%) |
| 5-Hydroxy Rosiglitazone | 1 (LLOQ) | 1.0 ± 0.1 | 10.0 | 100.0 |
| 3 (Low QC) | 3.2 ± 0.3 | 9.4 | 106.7 | |
| 10 (Mid QC) | 10.5 ± 0.8 | 7.6 | 105.0 | |
| 20 (High QC) | 21.1 ± 1.2 | 5.7 | 105.5 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation; SD: Standard Deviation
Table 2: Inter-day Precision and Accuracy for the Quantification of 5-Hydroxy Rosiglitazone
| Analyte | Spiked Plasma Concentration (ng/mL) | Measured Concentration (mean ± SD, n=5) (ng/mL) | Precision (%CV) | Accuracy (%) |
| 5-Hydroxy Rosiglitazone | 3 (Low QC) | 3.1 ± 0.4 | 12.9 | 103.3 |
| 10 (Mid QC) | 10.8 ± 0.9 | 8.3 | 108.0 | |
| 20 (High QC) | 22.1 ± 1.5 | 6.8 | 110.5 |
The data presented in these tables demonstrate that the LC-MS/MS method is both accurate and precise for the quantification of 5-Hydroxy Rosiglitazone in human plasma, with accuracy values ranging from 100.0% to 110.5% and precision (as indicated by the coefficient of variation) being less than 13%.[1] These values fall within the acceptable limits for bioanalytical method validation as set by regulatory agencies like the FDA and EMA.
Experimental Protocols
Bioanalytical Method for 5-Hydroxy Rosiglitazone Quantification in Human Plasma
The following is a summary of the experimental protocol described by Kim et al. (2009).[1]
1. Sample Preparation:
-
To 100 µL of human plasma, 200 µL of acetonitrile containing the internal standard (Rosiglitazone-d3, 40 ng/mL) was added.
-
The mixture was vortexed for 1 minute to precipitate proteins.
-
Following centrifugation at 13,000 rpm for 5 minutes, the supernatant was transferred to a clean tube.
-
The supernatant was then evaporated to dryness under a stream of nitrogen gas at 40°C.
-
The residue was reconstituted in 100 µL of the mobile phase.
-
A 10 µL aliquot was injected into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: Luna C18 (100 mm × 2.0 mm, 3 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v)
-
Flow Rate: 0.2 mL/min
-
Total Run Time: 2.5 minutes
3. Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Selected reaction monitoring (SRM)
-
SRM Transitions:
-
5-Hydroxy Rosiglitazone: m/z 374.1 → 151.1
-
Rosiglitazone-d3 (Internal Standard): m/z 361.1 → 138.1
-
Signaling Pathway and Experimental Workflow
Rosiglitazone, the parent drug of 5-Hydroxy Rosiglitazone, exerts its therapeutic effect by acting as a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).
References
Evaluating the Performance of a 5-Hydroxy Rosiglitazone Bioanalytical Assay: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of rosiglitazone, the accurate quantification of its metabolites is paramount. This guide provides a comparative evaluation of a bioanalytical assay for 5-Hydroxy Rosiglitazone, a major metabolite of rosiglitazone. The focus is on two critical performance characteristics: linearity and range. This document offers supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of a robust analytical method. 5-Hydroxy Rosiglitazone-d4 is commonly employed as an internal standard in such assays to ensure accuracy and precision.
Performance Comparison: Linearity and Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentration of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Below is a summary of linearity and range data from published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of rosiglitazone and its hydroxylated metabolite.
| Analyte | Method | Matrix | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| p-Hydroxy Rosiglitazone | LC-MS/MS | Human Plasma | 1 - 25 | 1 |
| Rosiglitazone | LC-MS/MS | Rat Dried Blood Spots | 0.05 - 100 | 0.052 |
| Rosiglitazone | LC-MS/MS | Rat Urine | 0.05 - 100 | 0.075 |
| Rosiglitazone | HPLC-ESI-MS/MS | Human Plasma | 1.054 - 263.5 | 1.054 |
| Rosiglitazone | HPLC with Fluorescence | Human Plasma | 5 - 1000 | 5 |
Experimental Workflow and Signaling Pathway
A typical bioanalytical workflow for the quantification of 5-Hydroxy Rosiglitazone in a biological matrix using LC-MS/MS is depicted below. This process involves sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed Experimental Protocol
The following is a representative experimental protocol for the quantification of 5-Hydroxy Rosiglitazone in plasma using an LC-MS/MS method. This protocol is synthesized from established methodologies.[1]
1. Materials and Reagents
-
5-Hydroxy Rosiglitazone analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure)
-
Human plasma (or other relevant biological matrix)
2. Preparation of Standards and Quality Control Samples
-
Prepare stock solutions of 5-Hydroxy Rosiglitazone and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare calibration standards by spiking blank plasma with known concentrations of 5-Hydroxy Rosiglitazone over the desired linear range (e.g., 1-25 ng/mL).[1]
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
3. Sample Preparation
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add a fixed amount of the this compound internal standard solution.
-
Perform protein precipitation by adding 200 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.0 mm, 3 µm particle size) is commonly used.[1]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water containing 0.1% formic acid is typical.[1]
-
Flow Rate: A flow rate of 0.2 mL/min is a common starting point.[1]
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
5-Hydroxy Rosiglitazone: The specific parent and product ion transitions need to be optimized. For a similar compound, p-hydroxy rosiglitazone, the transition is m/z 374.1 → 151.1.[1]
-
This compound (IS): The transition will be shifted by +4 m/z units from the analyte.
-
-
5. Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.
Alternative Analytical Approaches
While LC-MS/MS is the gold standard for the quantification of drug metabolites due to its high sensitivity and selectivity, other techniques can be considered.
-
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence Detection: These methods may be suitable if the required sensitivity is not as high. However, they can be more susceptible to interference from matrix components. One study utilized fluorescence detection for rosiglitazone with an LLOQ of 5 ng/mL.
-
High-Resolution Mass Spectrometry (HRMS): HRMS offers the advantage of providing high-resolution mass data, which can be useful for metabolite identification and can also be used for quantification. One study described a method for the determination of rosiglitazone and 5-hydroxy rosiglitazone in rat plasma using LC-Q-TOF (a type of HRMS).
The choice of analytical method will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the biological matrix, and the available instrumentation. For regulated bioanalysis, LC-MS/MS remains the preferred technique due to its superior performance characteristics.
References
A Comparative Guide to LC Columns for the Separation of Rosiglitazone and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance evaluation of various Liquid Chromatography (LC) columns for the separation of the anti-diabetic drug rosiglitazone and its primary metabolites, N-desmethyl rosiglitazone and p-hydroxy rosiglitazone. The selection of an appropriate LC column is critical for achieving accurate and reliable quantification in pharmacokinetic studies and metabolic research. This document summarizes key performance data from published analytical methods to aid in the selection of a suitable column for your specific application.
Performance Comparison of LC Columns
The following table summarizes the chromatographic conditions and performance data for different C18 and chiral columns used in the separation of rosiglitazone and its metabolites. The data has been compiled from various validated analytical methods.
| Column Name | Dimensions (mm) | Particle Size (µm) | Stationary Phase | Analytes Separated | Mobile Phase | Flow Rate (mL/min) | Detection Method | Reference |
| Luna C18 | 100 x 2.0 | 3 | C18 | Rosiglitazone, N-desmethyl rosiglitazone, p-hydroxy rosiglitazone | 60:40 (v/v) acetonitrile and 0.1% formic acid (aq) | 0.2 | MS/MS | [1] |
| Novapak C18 | 100 x 5 | 4 | C18 | Rosiglitazone | 65:35 (v/v) 0.01 M ammonium acetate (pH 8) and acetonitrile | Not Specified | Fluorescence | [2] |
| Zorbax SB C18 | 150 x 4.6 | 5 | C18 | Rosiglitazone | 30:70 (v/v) methanol and mixed phosphate buffer (pH 2.6) | Not Specified | UV | [3] |
| X-Terra RP-18 | Not Specified | Not Specified | C18 | Rosiglitazone, N-desmethyl rosiglitazone, p-hydroxy rosiglitazone | 85:15:0.5 (v/v/v) water, acetonitrile, and acetic acid | Not Specified | UV | [4] |
| Nova-Pak C18 | 150 x 4.6 | 4 | C18 | Rosiglitazone | 75:25 (v/v) 30 mM ammonium acetate (pH 4.0) and acetonitrile | Not Specified | LC-MS/MS | [5] |
| ACQUITY UPLC BEH C18 | 100 x 2.1 | 1.7 | C18 | Rosiglitazone metabolites (general) | Gradient of 0.1% formic acid in water and 0.1% formic acid in methanol | 0.3 | ESI-MS | [6] |
| Chiralcel OJ-H | Not Specified | Not Specified | Chiral | Rosiglitazone and its metabolites (enantiomers) | 90:10 (v/v) methanol and ethanol | Not Specified | Not Specified | [4][7] |
Experimental Protocols
Detailed methodologies for the cited experiments are crucial for reproducibility and method adaptation. Below are summaries of the experimental protocols from the referenced studies.
Method 1: Simultaneous Quantification using Luna C18 [1]
-
Sample Preparation: Plasma samples (0.1 mL) were deproteinized with 0.2 mL of acetonitrile containing the internal standard (rosiglitazone-d3).
-
Chromatographic System: A Luna C18 column (100 mm x 2.0 mm, 3 µm) was used with an isocratic mobile phase of 60:40 (v/v) acetonitrile and 0.1% formic acid. The flow rate was 0.2 mL/min, and the total run time was 2.5 minutes per sample.
-
Detection: A mass spectrometer with positive electrospray ionization was used for detection and quantification in selected reaction-monitoring mode.
Method 2: Automated Determination using Novapak C18 [2]
-
Sample Preparation: Automated sequential trace enrichment of dialysates (ASTED) was used for sample preparation.
-
Chromatographic System: A Novapak C18 column (100 x 5 mm, 4 µm) protected by a Guard-Pak C18 cartridge was employed. The mobile phase was a 65:35 (v/v) mixture of 0.01 M ammonium acetate (pH 8) and acetonitrile.
-
Detection: Fluorescence detection was used with an excitation wavelength of 247 nm and an emission wavelength of 367 nm.
Method 3: HPLC Method using Zorbax SB C18 [3]
-
Sample Preparation: A liquid-liquid extraction procedure was used to extract rosiglitazone and the internal standard (pioglitazone) from plasma.
-
Chromatographic System: A reversed-phase Zorbax SB C18 column (15 cm) was used with an isocratic mobile phase of 30:70 (v/v) methanol and a mixed phosphate buffer (10 mM, pH 2.6).
-
Detection: UV detection was performed at 245 nm.
Method 4: Chiral Separation using Chiralcel OJ-H [4][7]
-
Chromatographic System: A Chiralcel OJ-H column was used for the simultaneous chiral separation of rosiglitazone and its metabolites. The mobile phase consisted of 90:10 (v/v) methanol and ethanol.
Experimental Workflow
The general workflow for evaluating the performance of LC columns in the analysis of rosiglitazone and its metabolites is depicted in the following diagram.
Caption: General experimental workflow for LC-based analysis of rosiglitazone and its metabolites.
Rosiglitazone Metabolism
The metabolic pathway of rosiglitazone primarily involves N-demethylation and p-hydroxylation, catalyzed by cytochrome P450 enzymes, mainly CYP2C8.
Caption: Metabolic pathway of rosiglitazone to its major metabolites.
References
- 1. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Automated high-performance liquid chromatography method for the determination of rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatographic method for the determination of rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS method for the determination of rosiglitazone on rat dried blood spots and rat urine: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral HPLC separation of rosiglitazone and its main metabolites and studies on their racemization | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
